Sarolaner

Catalog No.
S542504
CAS No.
1398609-39-6
M.F
C23H18Cl2F4N2O5S
M. Wt
581.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarolaner

CAS Number

1398609-39-6

Product Name

Sarolaner

IUPAC Name

1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone

Molecular Formula

C23H18Cl2F4N2O5S

Molecular Weight

581.4 g/mol

InChI

InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1

InChI Key

FLEFKKUZMDEUIP-QFIPXVFZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-6450567; PF 6450567; PF6450567; Sarolaner

Canonical SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

Isomeric SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

The exact mass of the compound Sarolaner is 580.025 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antiparasitic products, insecticides and repellents, Macrocyclic lactones, combinations -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Sarolaner mechanism of action GABA-gated chloride channels

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Sarolaner exerts its insecticidal and acaricidal effects by specifically targeting the nervous system of invertebrates.

  • Primary Target & Effect: this compound binds to GABA-gated chloride channels (GABACls) in the parasite's nervous system [1] [2]. This binding is a non-competitive antagonism, meaning this compound does not bind to the same site as the natural neurotransmitter (GABA) but instead attaches to a different allosteric site. This interaction inhibits the flow of chloride ions through the channel, even when GABA is present [2]. The normal inhibitory signal is blocked, resulting in uncontrolled neuronal excitation [3].
  • Secondary Target: this compound also inhibits glutamate-gated chloride channels (GluCls), which are another class of inhibitory ion channels found in invertebrates [3]. However, it demonstrates higher potency and selectivity for GABACls [3] [2].
  • Site of Action: The binding site for isoxazolines like this compound is distinct from those used by other GABA-targeting parasiticides (e.g., fipronil), which may explain its efficacy against parasites resistant to other drug classes [3].

The following diagram illustrates the core signaling pathway and mechanism by which this compound leads to parasite death.

G GABA GABA Neurotransmitter Receptor GABA-Gated Chloride Channel (Parasite Neuron) GABA->Receptor Binds to Chloride Chloride Ion (Cl⁻) Flow Receptor->Chloride Opens Channel Allows This compound This compound This compound->Receptor Binds to Allosteric Site (Non-competitive) This compound->Chloride Blocks Inhibition Neuronal Inhibition This compound->Inhibition Prevents Chloride->Inhibition Causes Excitation Uncontrolled Neuronal Excitation Inhibition->Excitation Leads to Failure of Death Parasite Death Excitation->Death

Structural Basis of Binding and Selectivity

The binding stability and enantiomeric selectivity of this compound are determined by specific interactions with the target receptor.

  • Enantiomer Specificity: The insecticidal activity resides almost exclusively in the S-enantiomer of this compound. The R-enantiomer shows little to no potency [1] [2]. This high enantioselectivity is a common trend within the isoxazoline class [1].
  • Key Binding Interactions: Molecular docking and dynamics simulations for the Ctenocephalides felis (cat flea) GABA receptor (CfRDL) reveal that the S-enantiomer forms critical interactions within the transmembrane domain of the receptor [1]. These include:
    • A hydrogen bond with Ile256.
    • π–π stacking with Phe326.
    • Hydrophobic interactions with Ile267 and Ile268 [1].
  • Impact of Resistance Mutation (A285S): A common resistance mutation in insects involves the substitution of alanine with serine at position 285 (A285S) in the RDL subunit. Structural models indicate this mutation has a minimal impact on the binding pocket's overall structure. The S-enantiomer of this compound maintains high binding affinity and selectivity for both the wild-type and A285S mutant receptors, explaining its efficacy against resistant flea populations [1] [2].

The table below summarizes the key molecular interactions that confer high binding affinity and stability to the S-enantiomer.

Interaction Type Key Residue(s) Functional Role
Hydrogen Bonding Ile256 Anchors the molecule and contributes to binding stability and enantioselectivity [1].
π–π Stacking Phe326 Provides strong, directional affinity through aromatic ring interactions [1].
Hydrophobic Interactions Ile267, Ile268 Enhances binding stability within the lipophilic region of the transmembrane pocket [1].

Pharmacological and Efficacy Profile

This compound's molecular design translates into favorable pharmacokinetics and broad-spectrum efficacy.

  • Pharmacokinetics: After oral administration to dogs, this compound is rapidly absorbed with high bioavailability (>85%). It is highly protein-bound (>99.9%) and has a long half-life of 11-12 days, supporting sustained monthly efficacy [3] [2].
  • Spectrum of Efficacy: this compound is highly effective against fleas (Ctenocephalides felis) and numerous tick species, including Rhipicephalus sanguineus, Ixodes ricinus, Amblyomma americanum, and Dermacentor variabilis [3] [2]. It has also shown efficacy against mite infestations (Sarcoptes, Otodectes, Demodex) [3].
  • Vertebrate Safety: Mammalian GABA receptors are structurally different from insect RDL receptors. This compound's higher affinity for invertebrate channels, combined with its specificity for unique binding sites, contributes to its wide margin of safety in dogs [3]. However, the U.S. FDA has issued alerts regarding the potential for neurologic adverse events (muscle tremors, ataxia, seizures) in a small subset of animals receiving isoxazoline drugs, leading to revised product labels [3].

Key Experimental Methods for Investigation

The following methodologies are central to elucidating this compound's mechanism of action.

  • In Vitro Electrophysiology: Cell lines (e.g., CHO-K1) stably transfected with insect RDL GABA receptor genes are used. GABA-elicited chloride currents are measured before and after this compound application to confirm its inhibitory effect on channel function [2].
  • Receptor Modeling and Molecular Docking:
    • Homology Modeling: Tools like SWISS-MODEL are used to generate 3D structures of target receptors (e.g., wild-type and A285S mutant C. felis RDL) using a related high-resolution structure (e.g., human GABAAR β3 subunit) as a template [1].
    • Molecular Docking: Computational docking simulations are performed to predict the binding pose and affinity of this compound enantiomers within the modeled receptor structure [1].
  • Molecular Dynamics (MD) Simulations: The stability of the this compound-receptor complex is assessed by simulating its physical movements over time. This confirms that key interactions identified through docking are maintained, and calculates binding free energies to quantify affinity [1].

The workflow for the computational investigation of this compound's binding mechanism is summarized below.

G Start Target Protein Sequence (e.g., C. felis RDL) A Homology Modeling (SWISS-MODEL, I-TASSER, AlphaFold) Start->A B 3D Receptor Structure (Validated via Ramachandran plot) A->B C Molecular Docking (Pose & Affinity Prediction) B->C D Molecular Dynamics Simulation (Binding Stability & Free Energy) C->D End Key Residue Identification & Mechanism Elucidation D->End

The experimental and computational data consistently show that this compound is a highly effective and selective negative allosteric modulator of insect GABA-gated chloride channels. Its unique interactions with the RDL receptor and maintained activity against resistant mutants make it a valuable veterinary parasiticide.

References

discovery and development of sarolaner isoxazoline

Author: Smolecule Technical Support Team. Date: February 2026

Discovery & Lead Optimization of Sarolaner

The discovery of this compound was initiated through a lead optimization program aimed at developing a novel, orally active ectoparasiticide specifically for companion animals [1]. Key objectives included high potency against fleas and ticks and a favorable safety profile in dogs.

Table 1: Key Stages in this compound Discovery

Stage Description Key Findings/Outcome
De Novo Synthesis Lead optimization in Zoetis research labs [1]. --
Structural Features Incorporation of spiroazetidine and sulfone moieties [1]. Contributed to potency and pharmacokinetic (PK) properties.
Chiral Purification Isolation of the biologically active S-enantiomer [1]. Eliminated potential off-target effects from the inactive R-enantiomer; flea and tick activity resides solely in the S-enantiomer [2].
In Vitro Screening Blood feeding assay vs. cat flea (C. felis); ingestion assay vs. soft tick (O. turicata) [1]. LC({80}) of 0.3 μg/mL against *C. felis*; LC({100}) of 0.003 μg/mL against O. turicata.
Comparative Potency Head-to-head in vitro assay with afoxolaner & fluralaner [1]. This compound demonstrated superior flea and tick potency.
Exploratory Safety Studies in dogs ≥8 weeks old [1]. Safe upon repeated monthly dosing at up to 20 mg/kg.

Molecular Mechanism of Action

This compound is a negative allosteric modulator (NAM) of insect GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) [2] [1]. Its primary insecticidal activity comes from blocking neuronal signal transmission in the parasite's nervous system, leading to paralysis and death [2].

The diagram below illustrates the established insecticidal mechanism and the molecular basis for this compound's selectivity.

G This compound This compound InsectRDL Insect RDL GABA Receptor This compound->InsectRDL  High-Affinity Binding MammalianGABA Mammalian GABA-A Receptor This compound->MammalianGABA  Low-Affinity Binding ChlorideInflux Blockage of Chloride Ion Influx InsectRDL->ChlorideInflux Effects Neurological Hyperexcitation → Paralysis & Death ChlorideInflux->Effects

Figure 1: this compound selectively binds to insect GABA receptors, disrupting nervous function. Binding involves key residues like Ile256, Phe326, and Ile267/268 [2]. The S-enantiomer shows higher affinity for both wild-type and resistant A285S mutant flea receptors [2] [1]. Activity on mammalian receptors is significantly lower, contributing to vertebrate safety [3].

Efficacy, Pharmacokinetics & Analytical Methods

Efficacy Against Fleas and Ticks In controlled field studies, this compound demonstrated high efficacy at a minimum dosage of 2.0 mg/kg (range 2–4 mg/kg) administered monthly [4]. The table below shows its efficacy compared to positive controls.

Table 2: Efficacy of this compound in Field Studies (% Reduction in Live Parasite Counts)

Post-Treatment Day This compound vs. Fleas Spinosad (Control) vs. Fleas This compound vs. Ticks Fipronil (Control) vs. Ticks
Day 14 98.8% 98.9% 97.4% 94.1%
Day 30 99.4% 93.7% 97.6% 88.5%
Day 60 >99.9% 96.8% 99.8% 89.9%
Day 90 >99.9% 95.1% 100% 98.1%

Source: [4]. This compound was non-inferior to controls at all timepoints and superior to spinosad on Day 30 and to fipronil on Days 30 and 60.

Pharmacokinetic (PK) Profile A favorable PK profile supports its monthly dosing regimen [1]:

  • Rapid Absorption: Time to maximum plasma concentration ((T_{max})) occurs within the first day post-dose.
  • High Bioavailability: >85%.
  • High Protein Binding: >99.9%.
  • Long Half-life: Approximately 11-12 days in dogs.
  • Dose Proportionality: Observed over the range of 1.25–5 mg/kg.

Analytical Method for Determination A 2024 study developed a simple and robust UPLC-MS/MS method for quantifying this compound and other isoxazolines in plasma [5]. The workflow is summarized below.

G PlasmaSample 100 μL Plasma Sample AddInternalStandard Add Internal Standard PlasmaSample->AddInternalStandard ProteinPrecipitation Protein Precipitation (ACN:NH₃ mixture) AddInternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Filtration Filtration (0.22 μm) Centrifugation->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS

Figure 2: Sample preparation workflow for UPLC-MS/MS analysis of this compound in plasma. Method is linear (r²=0.99), precise, and sensitive (LOQ=1 ng/mL) [5].

Safety and Regulatory Considerations

While isoxazoline drugs are considered safe for the majority of animals, the U.S. FDA has issued a warning for the entire class regarding the potential for neurologic adverse events in dogs and cats, such as muscle tremors, ataxia, and seizures [6]. These can occur in animals without a prior seizure history. A 2025 in vitro study confirmed that this compound can inhibit certain canine and human GABA receptor subtypes, though with lower potency compared to insect receptors, which may be a factor in the observed neurological events [3]. Veterinarians are advised to consider the patient's medical history before prescribing [6].

References

sarolaner in vitro efficacy LC50 fleas ticks

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative In Vitro Efficacy of Sarolaner

While in vivo field studies are prevalent, specific in vitro LC50 values from your search are limited. The most direct data point comes from a single source.

Parasite In Vitro LC50 / LD80 Experimental Context Source
Fleas (Ctenocephalides felis) 0.3 mcg/mL (LD80) [1] In vitro study; this compound was about 10x more potent than other isoxazolines [1]. [1]
Ticks (Various species) Data not available In vitro data was not located. Efficacy is established through in vivo studies showing >99% kill rate against multiple tick species [2]. N/A

Mechanism of Action & Experimental Workflows

This compound's high potency stems from its unique mechanism of action, which can be investigated through specific experimental protocols.

Signaling Pathway

This compound is a GABA and glutamate receptor antagonist in arthropods. It targets inhibitory glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels, which are critical for nerve and muscle function in insects and ticks [2] [1]. This binding leads to uncontrolled neuronal excitation, paralysis, and death of the parasite [1].

G This compound This compound GABA Receptor GABA Receptor This compound->GABA Receptor Inhibits GluCl Receptor GluCl Receptor This compound->GluCl Receptor Inhibits Chloride Influx Chloride Influx GABA Receptor->Chloride Influx GluCl Receptor->Chloride Influx Normal Neurotransmission Normal Neurotransmission Chloride Influx->Normal Neurotransmission Hyperexcitation & Death Hyperexcitation & Death Normal Neurotransmission->Hyperexcitation & Death Blocked leads to

Diagram of this compound's dual inhibition of neurotransmitter receptors in arthropods.

In Vivo Efficacy Study Protocol

The high efficacy observed in field studies is validated through standardized, masked, and controlled protocols [3] [4]. The workflow for a typical study is as follows:

G Animal Allocation Animal Allocation (Based on pre-treatment counts) Treatment Administration Treatment Administration (this compound 2-4 mg/kg vs. Placebo/Control) Animal Allocation->Treatment Administration Parasite Infestation & Counts Parasite Infestation & Counts (Artificial or natural infestation; counts at 48h post-treatment) Treatment Administration->Parasite Infestation & Counts Data Analysis Data Analysis (% efficacy based on mean reduction vs. control) Parasite Infestation & Counts->Data Analysis Safety Monitoring Safety Monitoring (Clinical observations, clinical pathology) Parasite Infestation & Counts->Safety Monitoring

Generalized workflow for a this compound efficacy and safety study in dogs.

Key methodological details include:

  • Infestation: Laboratory-raised parasites (e.g., approximately 200 Amblyomma cajennense nymphs) are used for artificial infestation [3].
  • Counting: Live ticks are systematically counted 48 hours after treatment or subsequent re-infestations [3].
  • Efficacy Calculation: Efficacy is determined by the percentage reduction in mean live parasite counts in the treated group compared to the placebo control group at each time point [3] [4].

This compound Profile & Established Efficacy

For a complete technical picture, it's important to consider the drug's core properties and in vivo performance.

Property Description
Chemical Class Isoxazoline [2] [1]
Molecular Target GABA- and glutamate-gated chloride channels in arthropods [2]
Pharmacokinetics Rapid absorption; peak blood levels within 3 hours. Long half-life (~12 days) supports monthly dosing [1].
In Vivo Efficacy (Fleas) >98% efficacy within 8 hours for 28 days; 100% kill of existing infestations within 12 hours [2].
In Vivo Efficacy (Ticks) >99% kill rate against pre-existing infestations of common ticks (e.g., Ixodes, Dermacentor) maintained for 35 days [2] [3].

Critical Research & Safety Considerations

  • Comparative Potency: In vitro, the S-enantiomer of this compound showed greater potency against fleas and ticks than fluralaner and afoxolaner [2].
  • Safety Profile: this compound is considered safe for use in dogs, including avermectin-sensitive collies [1]. Like other isoxazolines, it carries a warning from the FDA regarding potential neurological adverse events in dogs, such as muscle tremors, ataxia, and seizures [2] [1].

References

sarolaner safety profile dogs repeated monthly dosing

Author: Smolecule Technical Support Team. Date: February 2026

Sarolaner Safety Profile & Experimental Data

The table below summarizes the safety and pharmacokinetic data for this compound in dogs.

Parameter Details & Findings
Approved Dose & Regimen Minimum of 2 mg/kg, administered orally once monthly [1] [2].

| Target Safety Margin | • 5x the recommended dose in 8-week-old Beagles showed no adverse effects [2]. • 10x the recommended dose (20 mg/kg) monthly for 3 months was tolerated in dogs ≥ 8 weeks old [3]. | | Common Side Effects (from clinical trials) | Vomiting, diarrhea, decreased appetite, and sleepiness (all uncommon, <1% of dogs) [4]. | | Post-Market Adverse Events | Vomiting, tremors, lethargy, seizures, ataxia (difficulty walking), pruritus, and hyperactivity [4]. | | Neurological Safety (FDA Warning) | The U.S. FDA has issued a class warning for isoxazolines, noting potential neurologic adverse events including muscle tremors, ataxia, and seizures in some dogs, including those without a prior history [5] [6]. | | Key Pharmacokinetics | • Bioavailability: >85% [5] [3]Plasma Protein Binding: >99.9% [5] [3]Half-life: 11-12 days [5] [3]Metabolism & Excretion: Minimal metabolism; primarily eliminated via biliary excretion [5]. |

Detailed Experimental Protocols

The safety and efficacy data in the table above are derived from specific types of experimental studies. The following workflows detail the protocols for two critical study types: controlled laboratory efficacy/safety studies and field safety and efficacy studies.

G cluster_animal Animal Preparation cluster_design Study Design & Allocation cluster_infest Parasite Infestation & Assessment cluster_analysis Data Analysis LabStudy Controlled Laboratory Efficacy/Safety Study AnimalPrep Animal Preparation LabStudy->AnimalPrep StudyDesign Study Design & Allocation AnimalPrep->StudyDesign Treatment Treatment Administration StudyDesign->Treatment Infestation Parasite Infestation & Assessment Treatment->Infestation DataAnalysis Data Analysis Infestation->DataAnalysis AP1 Purpose-bred Beagles AP2 Health screening AP1->AP2 AP3 Acclimatization period AP2->AP3 SD1 Randomized complete block design SD2 Allocation to treatment or placebo group SD1->SD2 I1 Pre-treatment infestation (e.g., Day -2) I2 Post-treatment efficacy counts (e.g., 48h post-dose) I1->I2 I3 Weekly re-infestations (e.g., Days 5, 12, 19...) I2->I3 DA1 Live parasite counts DA2 Statistical analysis (e.g., PROC MIXED in SAS) DA1->DA2 DA3 Efficacy calculation using Abbott's formula DA2->DA3

Diagram 1: Protocol for controlled laboratory studies to evaluate efficacy and acute tolerance [7] [8].

G cluster_site Site & Animal Selection cluster_enroll Enrollment & Randomization cluster_dose Treatment Dosing & Monitoring cluster_assess Clinical Assessments FieldStudy Field Safety & Efficacy Study SiteSelection Site & Animal Selection FieldStudy->SiteSelection Enrollment Enrollment & Randomization SiteSelection->Enrollment Dosing Treatment Dosing & Monitoring Enrollment->Dosing Assessment Clinical Assessments Dosing->Assessment SafetyReview Safety Review Assessment->SafetyReview SS1 Multi-centric veterinary clinics SS2 Client-owned dogs with natural flea infestations SS1->SS2 SS3 Inclusion criteria: e.g., >5 live fleas, good health SS2->SS3 E1 Households randomly allocated to treatment groups E2 Primary dog designated for efficacy evaluation E1->E2 D1 Monthly oral administration (e.g., Days 0, 30, 60) D2 Dosed per weight (2-4 mg/kg) D1->D2 D3 Observation for immediate adverse events D2->D3 A1 Physical examinations (Days 0, 14, 30, 60, 90) A2 Standardized flea counts A1->A2 A3 Owner-reported health events A2->A3

Diagram 2: Protocol for field studies assessing safety and efficacy under real-world conditions [9] [10].

Critical Analysis of Safety Data

When interpreting the safety profile of this compound, it is important for professionals to consider the following:

  • Source of Data: Much of the initial safety data comes from studies funded by the manufacturer [2]. While these are conducted to high standards, independent long-term studies are valuable for a complete picture.
  • Neurological Adverse Events: The FDA warning is a critical piece of post-market surveillance [6]. Seizures and ataxia were observed in safety studies at high doses (3-5x the upper label dose) in young Beagles, leading to the contraindication in dogs under 6 months [2]. The mechanism is related to the off-target effects on mammalian GABA receptors, albeit with lower affinity than in insects [5] [2].
  • Risk-Benefit Profile: Despite the noted risks, regulatory bodies conclude that isoxazolines like this compound are safe and effective for the majority of dogs [6]. The consensus is that the benefits of controlling ectoparasites and associated diseases generally outweigh the potential risks [4].

References

sarolaner broad-spectrum ectoparasiticide veterinary medicine

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Molecular Target

Sarolaner exerts its insecticidal and acaricidal effects through a specific neurotoxic mechanism in parasites [1].

G cluster_parasite Parasite Neuromuscular Junction This compound This compound GABA_Receptor GABA-gated Chloride Channel This compound->GABA_Receptor Potent Inhibition Glutamate_Receptor Glutamate-gated Chloride Channel This compound->Glutamate_Receptor Potent Inhibition Chloride_Influx Increased Chloride Ion Influx GABA_Receptor->Chloride_Influx Glutamate_Receptor->Chloride_Influx Neurotransmission_Block Blockade of Inhibitory Neurotransmission Chloride_Influx->Neurotransmission_Block Paralysis_Death Neuronal Hyperexcitation Paralysis & Death Neurotransmission_Block->Paralysis_Death

This compound's molecular mechanism of action involves high-affinity binding to and inhibition of both GABA-gated and glutamate-gated chloride channels in the nerve and muscle cells of ectoparasites. This dual inhibition leads to uncontrolled neuronal excitation, paralysis, and death [2] [1] [3]. A key to its selective toxicity is that these specific inhibitory glutamate receptors are unique to invertebrates, and this compound binds to arthropod GABA receptors with much greater affinity than to mammalian receptors [4] [1].

Comprehensive Efficacy Profile

This compound demonstrates high efficacy against a broad spectrum of ectoparasites at the minimum recommended dose of 2 mg/kg [2] [1].

Efficacy Against Fleas (Ctenocephalides felis)

Parameter Efficacy Result Study Details
Speed of Kill Begins in 3-4 hours; ≥96.2% within 8 hours through Day 35 [2] [1]. Laboratory studies.
Existing Infestation 100% efficacy within 24 hours post-treatment [2]. Laboratory study.
Prevention of Re-infestation Maintained ≥98% efficacy within 8 hours for 28 days [1]. Laboratory re-infestation studies.
Field Efficacy 99.4% to 100% reduction over 90 days [5] [2]. Multicenter field study in the US.
Egg Production Kills fleas before they can lay viable eggs for 35 days [2]. Laboratory study.

Efficacy Against Ticks

Tick Species Efficacy Against Existing Infestation Efficacy Post-Re-infestation (48 hours)
Amblyomma americanum (Lone Star Tick) ≥99.4% at 48-72 hours [6]. ≥98.4% through Day 35 [6].
Amblyomma maculatum (Gulf Coast Tick) ≥98.9% at 48 hours [6]. ≥90.4% through Day 28 [6].
Dermacentor variabilis (American Dog Tick) ≥98.9% at 48 hours [6]. ≥90.4% through Day 28 [6].
Ixodes scapularis (Black-legged Tick) ≥98.9% at 48 hours [6]. ≥90.4% through Day 28 [6].
Rhipicephalus sanguineus (Brown Dog Tick) ≥98.9% at 48 hours [6]. ≥89.7% through Day 28 [6].

Efficacy Against Mites (Off-Label Use)

Mite Species Disease Efficacy and Protocol
Otodectes cynotis Ear Mites 100% efficacy 48 hours after a single oral dose (2-4 mg/kg) in cats [7].
Sarcoptes scabiei Sarcoptic Mange 99.2% efficacy after two monthly doses (as part of Simparica Trio) in dogs [8].
Demodex spp. Demodectic Mange Effective for treatment in dogs and cats (off-label) [9].

Key Experimental Models and Protocols

Robust laboratory and field models are used to establish the efficacy and safety profile of this compound.

1. In Vitro Target Validation and Potency Assays

  • Objective: To confirm mechanism of action and compare compound potency against parasite targets [3].
  • Protocol:
    • Cell Lines: Use CHO-K1 cells stably transfected with genes for GABA-gated chloride channels (e.g., cat flea RDL gene) [3].
    • Electrophysiology: Measure the inhibition of GABA-elicited currents by this compound and comparator compounds using patch-clamp or voltage-clamp techniques [3].
    • Whole Organism Screening: Conduct blood-feeding assays against C. felis and ingestion assays against soft ticks (Ornithodoros turicata) to determine lethal concentrations (LC80/LC100) [3].

2. In Vivo Laboratory Dose Confirmation and Re-infestation Studies

  • Objective: To establish the minimum effective dose and duration of efficacy against fleas and multiple tick species [1] [6].
  • Protocol:
    • Animals: Purpose-bred Beagle or mixed-breed dogs [6].
    • Infestation: Artificially infest dogs with ~50 unfed adult ticks or a set number of fleas [6].
    • Dosing: Orally administer this compound at the target dose (e.g., 2 mg/kg) on Day 0 [6].
    • Assessment:
      • Existing Infestations: Count live, attached ticks at 24, 48, or 72 hours post-treatment [6].
      • Re-infestation Efficacy: Re-infest dogs weekly (e.g., Days 5, 12, 19, 26, 33) and count live ticks 48 hours later to confirm sustained efficacy [6].
    • Analysis: Calculate percent efficacy based on mean live tick counts compared to placebo-treated control groups [6].

3. Controlled Field Studies

  • Objective: To confirm efficacy and safety in a real-world setting [5].
  • Protocol:
    • Design: Randomized, controlled, masked studies in client-owned dogs with natural flea infestations [5].
    • Treatment: Dogs receive this compound or an active control (e.g., spinosad) at Day 0, ~Day 30, and ~Day 60 [5].
    • Assessment: Conduct clinical examinations and live flea counts at days 0, 14, 30, 60, and 90. Monitor for adverse reactions [5].

Safety and Tolerability Profile

The safety of this compound has been evaluated in extensive laboratory and field studies.

Aspect Findings
General Tolerability Well tolerated in clinical field studies. The most common adverse reactions were mild and transient vomiting and diarrhea [5] [2].
Neurological Safety As a member of the isoxazoline class, this compound has been associated with neurologic adverse reactions (muscle tremors, ataxia, seizures) in some dogs, including those without a history of seizures [2] [10].
Breed & Age Considerations Approved for dogs ≥6 months and ≥2.8 lbs. Use with caution in dogs with a history of seizures [2] [9]. Safety not evaluated in breeding, pregnant, or lactating dogs [2].
Concomitant Use A wide variety of concomitant medications, including heartworm preventatives, were well tolerated in field studies [5]. However, one dog receiving ivermectin/pyrantel exhibited transient neurological signs [2].
Margin of Safety In laboratory studies, this compound was safe upon repeated monthly dosing at up to 5x the maximum recommended dose in adult dogs. Neurological signs were observed in some 8-week-old puppies at 3x and 5x the dose, which resolved as the dogs matured [2] [1].

Pharmacokinetic Properties

Favorable pharmacokinetics underpin this compound's rapid and sustained efficacy [2] [3].

Parameter Value
Bioavailability >85% (high oral absorption)
Tmax ~3 hours (rapid)
Protein Binding >99.9% (extensive)
Volume of Distribution (Vdss) 2.81 L/kg (wide distribution)
Half-life (T1/2) 11-12 days
Route of Elimination Biliary excretion via feces
Metabolism Minimal

Conclusion for Drug Development Professionals

This compound exemplifies a modern ectoparasiticide success story, combining rational drug design targeting invertebrate-specific receptors with optimized pharmacokinetics for sustained monthly efficacy. Its broad-spectrum activity extends beyond labeled indications to include major mite species, offering significant therapeutic versatility. The primary consideration in clinical application involves the class-wide neurological warning; however, the risk is low for the general dog population. This compound presents a highly effective and well-characterized option for inclusion in veterinary parasiticide portfolios.

References

sarolaner protein binding and dose proportionality

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Sarolaner

The table below summarizes the key pharmacokinetic parameters of this compound following oral administration in dogs.

Parameter Value / Finding Experimental Conditions
Protein Binding ≥99.9% (highly bound to plasma proteins) [1] In vitro assessment.
Dose Proportionality Systemic exposure was dose-proportional over the range of 1X to 5X the maximum intended clinical dose (4 mg/kg) [1] 10 repeat doses at 28-day intervals in Beagle dogs.
Bioavailability Mean: 86% (fasted), 107% (fed) [1] Single oral dose of 2 mg/kg.
Time to Max Concentration (Tmax) Mean: 3 hours [1] Single oral dose of 2 mg/kg to fasted Beagles.
Maximum Plasma Concentration (Cmax) Mean: 1100 ng/mL [1] Single oral dose of 2 mg/kg to fasted Beagles.
Plasma Half-Life (T1/2) Mean: 10 days (fasted), 12 days (fed) [1] Single oral dose of 2 mg/kg.
Volume of Distribution (Vdss) Mean: 2.81 L/kg [1] Following a 2 mg/kg intravenous dose.
Primary Route of Elimination Biliary excretion with elimination via the feces; metabolism appears to be minimal [1] Not specified.

Detailed Experimental Protocols

A clear understanding of the experimental methods is crucial for evaluating data.

Protocol for Protein Binding Assessment

The specific in vitro methodology for the protein binding study is not detailed in the provided search results. The finding that this compound is ≥99.9% bound to plasma proteins is reported in the official product label and summary data [1]. For a definitive protocol, consulting the original regulatory submission studies from Zoetis would be necessary.

Protocol for Dose Proportionality Study

The dose proportionality was determined in a repeat-dose safety study [1].

  • Animals: Beagle dogs.
  • Dosing Regimen: this compound was administered orally once every 28 days for a total of 10 doses.
  • Dose Levels: Dogs received 1X, 3X, and 5X the maximum intended clinical dose of 4 mg/kg.
  • Key Finding: Systemic exposure to this compound increased in proportion to the administered dose over this range, confirming dose proportionality [1].
  • Additional Note: The study also established that steady-state plasma concentrations were reached after the 6th dose in this regimen [1].

Mechanism of Action and Signaling Pathway

This compound is a member of the isoxazoline class of parasiticides. Its mechanism involves disrupting inhibitory neurotransmission in arthropods [2].

The following diagram illustrates this specific signaling pathway. Please note that this is a simplified representation for research purposes.

G This compound This compound GABA_Receptor GABA-Gated Chloride Channel (Arthropod) This compound->GABA_Receptor Inhibits Glutamate_Receptor Glutamate-Gated Chloride Channel (GluCl, Arthropod-Specific) This compound->Glutamate_Receptor Inhibits Normal_Influx Normal Chloride Ion Influx (Inhibitory Signal) GABA_Receptor->Normal_Influx Glutamate_Receptor->Normal_Influx Hyperexcitation Uncontrolled Neuromuscular Activity Normal_Influx->Hyperexcitation Blocked Death Death Hyperexcitation->Death

This compound inhibits neurotransmitter channels in arthropods, leading to paralysis and death.

Key Technical Conclusions

  • High Protein Binding: The ≥99.9% plasma protein binding indicates that this compound has a low volume of free drug available for immediate pharmacologic action or distribution. This high binding level contributes to its long plasma half-life of approximately 10-12 days [1].
  • Dose Proportionality: The demonstration of dose proportionality over a 1X to 5X range simplifies predictions of systemic exposure at different dose levels and supports the drug's predictable safety profile within this range [1].
  • Efficacy Profile: This pharmacokinetic profile underpins the long-lasting efficacy of this compound, which provides >90% efficacy against ticks and fleas for at least 35 days following a single oral dose [3] [4] [1].

References

sarolaner efficacy against Ctenocephalides felis Ornithodoros turicata

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Data Summary

The table below summarizes the key efficacy findings for sarolaner against Ctenocephalides felis and Ornithodoros turicata.

Parasite Study Type Dose/Concentration Efficacy Outcome Key Metrics
Ctenocephalides felis (Cat Flea) In vitro blood feeding assay [1] LC80: 0.3 μg/mL [1] Killed adult fleas LC80 of 0.3 μg/mL
5 laboratory studies on dogs [2] [3] Minimum 2 mg/kg (single oral dose) [2] [3] Treatment & control of infestations 99.8-100% efficacy from Day 1 to Day 35 [2] [3]
Laboratory study on dogs [4] 2 mg/kg [4] Speed of kill >98% kill rate within 8 hours of re-infestation for 28 days [4]
Ornithodoros turicata (Soft Tick) In vitro ingestion assay [1] LC100: 0.003 μg/mL [1] Killed ticks LC100 of 0.003 μg/mL

Detailed Experimental Protocols

The high efficacy of this compound was confirmed through standardized in vitro and in vivo experimental models.

In Vitro Assay Protocols

The initial discovery and potency screening of this compound were conducted through the following in vitro assays [1]:

  • *Ctenocephalides felis* In Vitro Blood Feeding Assay: Adult cat fleas were fed citrated bovine blood containing serial dilutions of this compound through a synthetic membrane. The mortality of the fleas was assessed, and the concentration required to kill 80% of the population (LC80) was calculated. For this compound, the LC80 was determined to be 0.3 μg/mL [1].
  • *Ornithodoros turicata* In Vitro Ingestion Assay: Nymphs of the soft tick Ornithodoros turicata were allowed to ingest a defined volume of a solution containing this compound. The mortality of the ticks was recorded, and the concentration lethal to 100% of the population (LC100) was determined. This compound achieved an LC100 of 0.003 μg/mL in this assay [1].

A head-to-head comparative in vitro assay indicated that this compound demonstrated superior potency against both fleas and ticks compared to afoxolaner and fluralaner [1].

In Vivo Dog Study Protocol

The efficacy of a single oral dose of this compound (Simparica) for the treatment and control of fleas on dogs was confirmed in five definitive laboratory studies [2] [3].

  • Animals: The studies used purpose-bred adult Beagles and/or mixed-breed dogs [2].
  • Infestation: Dogs were infested with approximately 100 unfed adult Ctenocephalides felis fleas prior to treatment and then at weekly intervals post-treatment. One study also used a known insecticide-tolerant flea strain (KS1), and another used dog fleas (Ctenocephalides canis) [2].
  • Treatment: On Day 0, dogs were randomly allocated to receive an oral placebo or a this compound tablet providing a minimum dose of 2 mg/kg [2] [3].
  • Assessment: Comb counts were conducted to determine the number of viable fleas at 24 hours after treatment and after each subsequent weekly infestation for 35 days [2].

Mechanism of Action and Experimental Workflow

This compound's efficacy stems from its specific action on the arthropod nervous system, which can be visualized in the following pathway and workflow diagrams.

G This compound This compound Target Binds to Arthropod-Specific GABA & Glutamate-Gated Chloride Channels This compound->Target Action Inhibition of Chloride Ion Flow Target->Action High-Affinity Binding Effect Neurological Hyperexcitation Action->Effect Disrupted Inhibition Outcome Arthropod Death (Convulsions / Paralysis) Effect->Outcome Specificity High Arthropod Specificity Specificity->Target Exploits

Diagram 1: this compound's molecular mechanism targets specific insect neurotransmitter receptors, leading to rapid parasite elimination.

G Start Lead Compound Identification (De novo synthesis) InVitro In Vitro Screening Start->InVitro Flea Blood-Feeding Assay Tick Ingestion Assay InVivoRodent Rodent Safety & Efficacy InVitro->InVivoRodent Compounds with robust in vitro activity InVivoDog Dog Studies InVivoRodent->InVivoDog Safe & Efficacious in rodents Data PK/PD & Safety Profile InVivoDog->Data Safety, PK, and Efficacy Studies Result Development Candidate: This compound Data->Result

Diagram 2: The key stages of this compound's discovery and development process, from initial screening to candidate selection.

Based on the available data, this compound is a highly effective ectoparasiticide. For a comprehensive view, further research may focus on its efficacy in field conditions and its long-term impact on parasite populations.

References

Sarolaner Efficacy Testing: Detailed Protocols for Induced Tick Infestation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Sarolaner is a potent insecticide and acaricide belonging to the isoxazoline class. It acts by inhibiting GABA- and glutamate-gated chloride channels in the nervous systems of parasites, leading to uncontrolled neuronal excitation, paralysis, and death [1]. This systemic mode of action makes it highly effective against ectoparasites when administered orally. This compound is formulated both as a single-ingredient product (Simparica) and in combination with other parasiticides, such as moxidectin (an endectocide) and pyrantel (a nematicide), in products like Simparica Trio [2] [3] [1]. These formulations are designed to provide comprehensive protection for dogs against external parasites like ticks and fleas, as well as key internal parasites.

The primary objective of the efficacy studies described in this protocol is to determine the ability of a single oral dose of this compound to eliminate existing tick infestations and to prevent subsequent re-infestations for a defined period, typically at least one month [4] [2] [5]. The following sections provide a detailed, standardized protocol for conducting these laboratory evaluations in accordance with global regulatory standards.

Experimental Design and Animal Models

Core Study Design Principles

Efficacy studies for this compound are typically conducted as masked, randomized, placebo-controlled laboratory trials [2] [3]. The standard design involves:

  • Treatment of established infestations: Ticks are placed on animals several days before treatment to assess the product's ability to kill existing parasites.
  • Assessment of persistent activity: Animals are re-infested with ticks at weekly intervals after treatment to determine the duration of protection [4] [2].
  • Placebo control: A parallel group treated with a placebo (inert formulation) is essential to validate the model and calculate efficacy.
Animal Selection and Management

Purpose-bred dogs (e.g., Beagles or mixed breeds) are the standard model for testing canine products [6] [2]. Key requirements include:

  • Health Status: Animals must be in good health, confirmed by a veterinary examination prior to enrollment [2] [3].
  • Host Suitability: Prior to study initiation, dogs must be screened for their ability to maintain a tick infestation. This is done by infesting them with ticks and confirming successful attachment and feeding after a set period (e.g., 48 hours). Only animals with adequate host-suitability tick counts are selected for the study [2] [3].
  • Housing and Diet: Dogs are housed individually in pens that prevent physical contact and cross-contamination. They are fed a standard commercial diet, with water available ad libitum [6] [2].
  • Wash-out Period: An adequate wash-out period before the study is mandatory to ensure no residual efficacy from previously administered parasiticides remains [6] [3].

Table: Key Aspects of the Animal Model

Aspect Specification Reference
Species Purpose-bred dogs (Beagles or mixed breeds) [2] [3]
Age Range 6 months to 12 years [2] [1]
Weight Range 5.3 kg to 35.1 kg [2]
Health Status Certified healthy by veterinarian [2] [3]
Pre-study Screening Host-suitability tick infestation [2] [3]

Detailed Experimental Procedures

Animal Allocation and Randomization

Selected dogs are allocated to treatment groups using a randomized complete block design [2] [3]. This robust method involves:

  • Blocking: Dogs are ranked into blocks based on their pre-treatment host-suitability tick counts.
  • Randomization: Within each block, dogs are randomly assigned to a treatment group (e.g., placebo or this compound). This ensures treatment groups have similar baseline tick-carrying capacity, minimizing bias [7] [2].
Tick Infestation Protocol

Standardized infestations are performed with specific, well-characterized tick strains.

  • Strains and Species: Studies should utilize at least two geographically distinct strains of each target tick species. Relevant species include:
    • Ixodes scapularis (black-legged tick) [2] [5]
    • Amblyomma americanum (lone star tick) [7] [2] [5]
    • Dermacentor variabilis (American dog tick) [2] [5]
    • Rhipicephalus sanguineus (brown dog tick) [4] [2]
    • Dermacentor reticulatus (ornate dog tick) [6] [4]
  • Infestation Schedule: Dogs are infested with approximately 50 unfed adult ticks (with a ~1:1 sex ratio) on Day -2 (or Day -1), and then again on Days 5, 12, 19, 26, and 33 post-treatment [7] [4] [2].
  • Procedure: Ticks are applied directly to the skin, often between the shoulder blades. Dogs may be briefly restrained or sedated to ensure proper attachment and prevent grooming from removing the ticks [6] [2].
Treatment Administration
  • Day of Treatment: Day 0 is designated as the treatment day.
  • Dosage: The minimum effective dose for this compound in dogs is 2.0 mg/kg for the single-ingredient product, and 1.2 mg/kg when combined with moxidectin and pyrantel in Simparica Trio [5] [3]. Dosing is based on the body weight recorded just before treatment.
  • Procedure: Food is often withheld overnight before administration. The tablet (placebo or active) is administered orally by hand ("hand pilling") to ensure the entire dose is swallowed. Dogs are observed for several minutes post-dosing and for up to two hours for any evidence of vomiting [6] [3].
Efficacy Assessment (Tick Counts)

Tick counts are the primary endpoint for determining efficacy.

  • Schedule: Counts are performed at precisely defined times after treatment and after each weekly re-infestation. For most tick species, counts are conducted 48 hours after infestation. For Amblyomma americanum, a 72-hour count is sometimes used [7] [2].
  • Method: The entire coat of the dog is systematically examined for live ticks for a minimum of 10-15 minutes. If ticks are found in the final minute, counting continues until no new ticks are found [6]. Counts typically include both attached and free live ticks [7].
  • Personnel Masking: Personnel conducting the counts must be unaware of the treatment group assignments to prevent bias [7] [2].

Data Analysis and Efficacy Calculation

Statistical Analysis and Efficacy Formula

Efficacy is calculated by comparing the mean tick counts from the this compound-treated group to the mean counts from the placebo-treated group. The standard formula is: Efficacy (%) = [(Mean Countplacebo - Mean Countthis compound) / Mean Countplacebo] × 100

Statistical significance is determined using appropriate models. Studies often use analysis of covariance (ANCOVA) or linear models with pre-treatment counts as a covariate. The results are considered statistically significant if the P-value is ≤ 0.0001 [7] [2].

Summary of this compound Efficacy Against Key Tick Species

Table: Efficacy of this compound (at 2 mg/kg) Against Various Tick Species in Dogs

Tick Species Efficacy Against Existing Infestation Efficacy Against Re-infestation (Duration) Reference
Ixodes scapularis 100% (48h post-treatment) >95% for 35 days [4] [5]
Dermacentor variabilis 100% (48h post-treatment) >95% for 35 days [2] [5]
Amblyomma americanum >99.4% (72h post-treatment) ≥98.4% for 35 days [2] [5]
Rhipicephalus sanguineus 99.7% (48h post-treatment) ≥97.5% for 35 days [4]
Dermacentor reticulatus 100% (48h post-treatment) ≥97.5% for 35 days [4]

Table: Efficacy of this compound in a Combination Product (Simparica Trio) [2] [3]

Parameter Performance Metric
Minimum Dosage (this compound) 1.2 mg/kg
Efficacy Against Existing Infestations ≥ 99.2% against multiple species (D. reticulatus, I. ricinus, I. hexagonus, R. sanguineus)
Efficacy Against Re-infestations ≥ 97.2% for 28-35 days
Dose-Limiting Species Dermacentor reticulatus

Compliance and Supplementary Assessments

Regulatory and Animal Welfare Compliance

All studies must be conducted in strict compliance with international guidelines:

  • World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating ectoparasiticide efficacy [7] [2] [3].
  • Good Clinical Practice (GCP) as outlined in regulatory documents like the FDA's CVM Guidance for Industry #85 [7] [2].
  • Institutional Animal Care and Use Committee (IACUC) Approval: Study protocols must be reviewed and approved by an ethical review committee before initiation [7].
Supplementary Data Collection
  • Safety Monitoring: Dogs are observed at least twice daily for general health. Specific observations are conducted at 1, 3, 6, and 24 hours after dosing for any potential treatment-related adverse reactions [6] [3].
  • Pathogen Transmission Models: Some specialized studies assess the compound's ability to prevent the transmission of tick-borne pathogens (e.g., Babesia canis). In these models, dogs are infested with infected ticks and monitored for infection via PCR and serology (IFAT) [6].

Workflow Diagram

The following diagram summarizes the key stages of the this compound tick efficacy testing protocol.

workflow cluster_prep Pre-Study Phase cluster_main Treatment & Infestation Phase cluster_analysis Analysis & Reporting Start Study Start AnimalSelect Animal Selection & Health Screening Start->AnimalSelect HostSuitability Host-Suitability Infestation AnimalSelect->HostSuitability Allocation Randomized Block Allocation HostSuitability->Allocation Infest1 Initial Tick Infestation (Day -2) Allocation->Infest1 Treatment Oral Treatment (Day 0) This compound or Placebo Infest1->Treatment Count1 Post-Treatment Tick Count (48h or 72h after Day 0) Treatment->Count1 Infest2 Weekly Re-infestations (Days 5, 12, 19, 26, 33) Count1->Infest2 Count2 Post-Infestation Tick Counts (48h or 72h after each infestation) Infest2->Count2 Count2->Infest2  Repeat for 5 weeks DataAnalysis Data Analysis & Efficacy Calculation Count2->DataAnalysis Reporting Study Report DataAnalysis->Reporting

References

Sarolaner Efficacy Data and Broader Activity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Sarolaner is a key component in commercial products like Simparica and Simparica Trio. Its efficacy extends beyond fleas to include ticks, mites, and mosquitoes. The following tables summarize key efficacy findings.

Table 1: Key Efficacy Findings of this compound (Simparica) against Mosquitoes (Aedes aegypti) in Dogs [1]

Product Minimum Dose (this compound) Study Duration Efficacy Onset Reported Efficacy
Simparica 2.0 mg/kg 35 days ≥ 99.4% reduction from 48h onwards Significant reduction in mean live fed-mosquito counts for 35 days [1]
Simparica Trio 1.2 mg/kg 28 days ≥ 97.8% reduction from 72h onwards Significant reduction in mean live fed-mosquito counts for 28 days [1]

Table 2: Efficacy of this compound in Combination (Simparica Trio) against Canine Ascarids [2]

Target Parasite Parasite Stage Treatment Efficacy (Based on Geometric Mean)
Toxocara canis Immature adult (L5) This compound + Moxidectin + Pyrantel ≥ 95.2% [2]
Toxocara canis Adult This compound + Moxidectin + Pyrantel ≥ 97.3% [2]
Toxascaris leonina Adult This compound + Moxidectin + Pyrantel ≥ 89.7% [2]

Experimental Workflow for In Vivo Insecticidal Efficacy Assessment

The search results detail a robust methodology for evaluating the insecticidal efficacy of this compound in dogs, which may inform the design of related in vitro studies [1]. The workflow below outlines the key stages.

Start Start: Study Preparation A1 Animal Allocation & Health Check (24 healthy beagles) Start->A1 A2 Pre-treatment Infestation & Count (Day -5, baseline data) A1->A2 A3 Randomized Group Allocation (n=8/group) based on pre-treatment counts A2->A3 B1 Single Oral Administration (Day 0) A3->B1 B2 Dosing Verification (Simparica or Simparica Trio) B1->B2 C1 Post-treatment Mosquito Infestations (Days 1, 7, 14, 21, 28, 35) B2->C1 C2 Controlled Exposure (50 unfed female Aedes aegypti per dog for 1h) C1->C2 C3 Mosquito Collection & Categorization (Count live, moribund, dead; fed, unfed) C2->C3 D1 Post-Exposure Monitoring (Count dead mosquitoes at 12h, 24h, 48h, etc.) C3->D1 D2 Data Collection (Calculate fed mosquito counts and mortality) D1->D2 End End: Data Analysis & Efficacy Calculation D2->End

Diagram Title: In Vivo Insecticidal Efficacy Assessment Workflow

Protocol Details: In Vivo Insecticidal Efficacy Study

The methodology below is adapted from a published study on the insecticidal activity of this compound against Aedes aegypti mosquitoes in dogs [1].

  • Animals and Allocation: Twenty-four healthy beagle dogs (6-9 months old) were selected. After a pre-treatment mosquito challenge (Day -5) to establish baseline feeding, dogs were randomly allocated into three groups (n=8) [1].
  • Treatment Groups:
    • Group 1 (Untreated Control): No treatment.
    • Group 2 (Simparica): Orally treated with a minimum dose of 2.0 mg/kg this compound.
    • Group 3 (Simparica Trio): Orally treated with a minimum dose of 1.2 mg/kg this compound, 24 µg/kg moxidectin, and 5.0 mg/kg pyrantel [1].
  • Infestation and Exposure: On designated days post-treatment, sedated dogs were exposed to 50 unfed female A. aegypti mosquitoes for one hour. Post-exposure, mosquitoes were collected from the chambers [1].
  • Data Collection and Categorization: Collected mosquitoes were counted and categorized as live, moribund, or dead, and as fed or unfed. In one study, dead mosquitoes were counted and removed at 12, 24, and 48 hours post-exposure. In a second study, mortality was monitored for up to 120 hours, and mosquito eggs were collected to assess effects on reproduction [1].
  • Efficacy Calculation: Insecticidal efficacy was calculated for each time point by comparing the reduction in the arithmetic mean live fed-mosquito counts in each treated group versus the untreated control group [1].

Mechanism of Action of Isoxazolines

This compound belongs to the isoxazoline class of parasiticides. Its specific molecular target and physiological effect are summarized below.

A This compound (Isoxazoline) B Binds to GABA and Glutamate-gated Chloride Channels A->B Selective blockade C Blocks Chloride Ion Influx B->C Disrupts normal inhibitory neurotransmission D Hyperexcitation of Nervous System C->D Leads to uncontrolled neuronal firing E Paralysis and Death of Parasite D->E

Diagram Title: this compound's Parasiticidal Mechanism of Action

This compound exerts its insecticidal and acaricidal effect through the specific blockade of GABA- and glutamate-gated chloride channels in the nerve cells of insects and acarids [1]. This blockade disrupts the normal influx of chloride ions, which is essential for inhibiting nerve signals. The resulting hyperexcitation of the nervous system leads to uncontrolled neuronal activity, resulting in paralysis and death of the parasite [1].

Guidance for Finding In Vitro Protocols

While the search results confirm this compound's high efficacy against fleas and other parasites, they do not contain a specific in vitro blood feeding assay protocol for fleas.

  • Consult Regulatory Submissions: Detailed laboratory study methods are often part of the data package submitted to regulatory bodies like the EMA and FDA for product approval. These documents can be a rich source of information.
  • Refine Literature Search: You may find relevant methodology by searching for papers on other isoxazoline compounds (e.g., fluralaner, afoxolaner) and their use in in vitro assays, as the core methodology is often similar.
  • Contact Product Manufacturers: Zoetis, the developer of Simparica, may provide technical documents or application notes to qualified researchers upon request.

References

Comprehensive Application Notes and Protocols for Evaluating Sarolaner Efficacy in Dogs Following WAAVP Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to WAAVP Guidelines and Sarolaner

The World Association for the Advancement of Veterinary Parasitology (WAAVP) has established comprehensive guidelines for evaluating the efficacy of parasiticides in dogs and cats, providing standardized methodologies that ensure scientific rigor, reproducibility, and ethical conduct in clinical trials. These guidelines outline specific recommendations for study design, animal selection, infestation protocols, and assessment criteria for various parasites including ticks, fleas, mites, and gastrointestinal helminths. Compliance with WAAVP guidelines is essential for generating valid efficacy data that meets regulatory standards across multiple jurisdictions and provides veterinarians with reliable information for clinical decision-making.

This compound is a novel isoxazoline compound with potent insecticidal and acaricidal activity against a broad spectrum of ectoparasites. It acts by inhibiting GABA- and glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to uncontrolled neuronal activation, paralysis and death of parasites. This compound is available as a single entity product (Simparica) at a minimum dosage of 2 mg/kg, and in combination with moxidectin and pyrantel (Simparica Trio) at a minimum dosage of 1.2 mg/kg this compound, 24 µg/kg moxidectin, and 5 mg/kg pyrantel. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound against various parasites in dogs in accordance with WAAVP guidelines.

Efficacy Profile of this compound

Tick Efficacy

The efficacy of this compound against ticks has been extensively demonstrated through multiple controlled studies conducted in accordance with WAAVP guidelines. These studies evaluated both immediate efficacy against existing infestations and persistent efficacy against weekly re-infestations over a 35-day period. The consistent high efficacy across multiple tick species from different geographical regions demonstrates the broad-spectrum activity of this compound and its utility in controlling ticks that serve as vectors for important canine and zoonotic pathogens.

Table 1: Efficacy of this compound (Simparica) at 2 mg/kg Against Various Tick Species

Tick Species Efficacy Against Existing Infestation Persistent Efficacy (35 days) Study References
Haemaphysalis longicornis 100% (Day 2) ≥97.4% (Day 35) [1]
Haemaphysalis elliptica 100% (Day 2) 100% (Day 35) [2]
Ixodes ricinus ≥99.2% ≥97.2% [3]
Rhipicephalus sanguineus (s.l.) ≥99.2% ≥97.2% [3]
Dermacentor reticulatus ≥99.2% ≥97.2% (28 days) [3]
Ixodes hexagonus ≥99.2% ≥97.2% [3]

Table 2: Efficacy of this compound in Combination Product (Simparica Trio) at 1.2 mg/kg Against Ticks

Tick Species Dosage Efficacy Against Existing Infestation Persistent Efficacy Study References
Dermacentor reticulatus 1.2 mg/kg ≥99.2% ≥97.2% (28 days) [3]
Ixodes ricinus 1.2 mg/kg ≥99.2% ≥97.2% (35 days) [3]
Ixodes hexagonus 1.2 mg/kg ≥99.2% ≥97.2% (35 days) [3]
Rhipicephalus sanguineus (s.l.) 1.2 mg/kg ≥99.2% ≥97.2% (35 days) [3]
Flea Efficacy

This compound has demonstrated excellent efficacy against flea infestations in both laboratory and field studies. In controlled laboratory studies, a single oral administration of this compound at 2 mg/kg provided rapid killing activity against Ctenocephalides felis within 3 hours of treatment and maintained >90% efficacy for 35 days [4]. In multi-centric field studies conducted in Australia and Europe under natural infestation conditions, this compound provided consistently high efficacy (≥98.8%) at all post-treatment assessments throughout the 90-day study period [4] [5].

The speed of flea elimination is particularly notable, with 99.3% mean reduction in live flea counts observed within 14 days of the initial treatment in field studies [4]. This rapid efficacy is critical for reducing flea allergy dermatitis and minimizing environmental contamination with flea eggs. In dogs diagnosed with flea allergy dermatitis (FAD) at enrolment, clinical signs improved markedly following this compound treatment, with reduced pruritus, erythema, and skin lesions observed by the end of the study period [5].

Mite Efficacy

This compound has demonstrated high efficacy against sarcoptic mange caused by Sarcoptes scabiei infestations in dogs. In a laboratory study, this compound at 2 mg/kg (Simparica) showed 100% efficacy against S. scabiei mites following two monthly oral doses [6]. In field studies evaluating the combination product (Simparica Trio) at the lower this compound dosage of 1.2 mg/kg, high efficacy was maintained against sarcoptic mange [6].

In a small-scale field study, two monthly doses of Simparica Trio resulted in a 99.2% reduction in live S. scabiei mite counts relative to placebo by Day 60 (P ≤ 0.0050) [6]. Clinical signs of sarcoptic mange, including pruritus, erythema, scaling, crusting, papules, and hair loss, improved significantly throughout the study in treated dogs. In a larger-scale field study, the parasitological cure rate (percentage of dogs without live mites) was 97.3% by Day 30 and 100% by Day 60 in the Simparica Trio group, demonstrating non-inferiority to the control product (afoxolaner + milbemycin oxime) [6].

Ascarid Efficacy

The combination product Simparica Trio containing this compound (1.2 mg/kg), moxidectin (24 µg/kg), and pyrantel (5 mg/kg) has demonstrated high efficacy against canine ascarids, including Toxocara canis and Toxascaris leonina [7]. These controlled studies followed WAAVP guidelines for evaluating anthelmintic efficacy and demonstrated the product's effectiveness against both immature adult (L5) and adult stages of T. canis, as well as adult T. leonina.

Table 3: Efficacy of this compound Combination Product (Simparica Trio) Against Ascarids

Parasite Species and Stage Efficacy Based on Geometric Mean Worm Counts Number of Studies Study References
Immature adult (L5) Toxocara canis ≥95.2% 2 studies [7]
Adult Toxocara canis ≥97.3% 2 studies [7]
Adult Toxascaris leonina ≥89.7% 2 studies [7]

The high efficacy against immature adult stages of T. canis is particularly important for reducing environmental contamination, as elimination of these stages occurs before egg-laying begins. This is critical for minimizing zoonotic risk and preventing transmission to humans, especially children who may come into contact with contaminated environments [7].

Experimental Protocols for Evaluating this compound Efficacy

General Study Design Considerations

All efficacy studies should be conducted in accordance with WAAVP guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestations on dogs [1] [8]. Studies should be designed as randomized, controlled, and blinded trials to minimize bias and ensure scientific validity. Key considerations include:

  • Animal Selection: Use purpose-bred dogs in laboratory studies or naturally infested client-owned dogs in field studies. Dogs should be in good general health, with age and weight appropriate for the study type. For laboratory studies, dogs should be demonstrated to be suitable hosts for the target parasite prior to enrollment [1] [2].

  • Randomization: Dogs should be ranked based on pretreatment parasite counts (or body weight for pre-patent infections) and allocated into blocks, then randomly assigned to treatment groups within each block [1] [7].

  • Blinding: Personnel involved in making efficacy assessments (parasite counts, clinical evaluations) should be masked to treatment assignments to prevent bias [2] [3].

  • Ethical Considerations: Studies must be conducted in compliance with Good Clinical Practice guidelines and approved by an Institutional Animal Care and Use Committee or equivalent ethics review body [3] [4]. Housing and care should conform to accepted animal welfare standards.

Tick Efficacy Study Protocol

Objective: To evaluate the efficacy of this compound against existing tick infestations and to determine the persistent efficacy against weekly re-infestations for 35 days following a single oral treatment.

Experimental Design:

  • Animals: Sixteen (16) purpose-bred dogs (or more as needed), approximately 6-12 months of age, with equal distribution of males and females when possible [1].
  • Inclusion Criteria: Dogs demonstrating host suitability with adequate tick attachment rates during pre-treatment infestation.
  • Parasite Strain: Use viable, unfed adult ticks from laboratory colonies. Species should be identified and documented (e.g., Haemaphysalis longicornis, Ixodes ricinus, Rhipicephalus sanguineus, etc.) [1] [2] [3].

Infestation and Assessment Schedule:

  • Day -7: Pre-treatment infestation to assess host suitability
  • Day -2: Pre-treatment infestation for evaluating efficacy against existing infestation
  • Day 0: Treatment administration (this compound or placebo)
  • Day 2: Tick count (48 hours after treatment) for efficacy against existing infestation
  • Days 5, 12, 19, 26, 33: Weekly re-infestations for persistent efficacy
  • Days 7, 14, 21, 28, 35: Tick counts (48 hours after each re-infestation)

Infestation Procedure: Infest each dog with 50 unfed adult ticks, preferentially placed around the base of the ears and other preferred attachment sites. Sedate dogs briefly to facilitate proper tick placement and fit with Elizabethan collars to prevent grooming during the attachment period [1].

Tick Count Procedure: Systematically inspect dogs from head to tail, parting hair manually and using fine-toothed combs. Conduct examination for a minimum of 10 minutes, extending in 1-minute increments if ticks are found in the final minute. Classify ticks as: unattached/free; attached but unengorged; or attached and engorged [1].

Efficacy Calculation: Calculate percent efficacy using Abbott's formula: % efficacy = 100 × [Mean count(placebo) - Mean count(treated)] / Mean count(placebo) Analyze transformed data [loge(count + 1)] using mixed linear models with treatment, time point, and their interaction as fixed effects [1].

G cluster_weekly 5-Week Persistent Efficacy Assessment Start Study Protocol Initiation AnimalSelect Animal Selection & Host Suitability Screening Start->AnimalSelect PretreatInfest Pre-treatment Infestation (Day -7 & Day -2) AnimalSelect->PretreatInfest Randomization Randomization & Treatment Allocation PretreatInfest->Randomization Treatment Treatment Administration (Day 0) Randomization->Treatment ExistingEval Efficacy Evaluation Against Existing Infestation (Day 2) Treatment->ExistingEval WeeklyInfest Weekly Re-infestations (Days 5, 12, 19, 26, 33) ExistingEval->WeeklyInfest PersistentEval Persistent Efficacy Evaluation (Days 7, 14, 21, 28, 35) WeeklyInfest->PersistentEval 48 hours after each infestation DataAnalysis Data Analysis & Efficacy Calculation PersistentEval->DataAnalysis

Graphical representation of the experimental workflow for evaluating this compound efficacy against ticks in dogs

Flea Efficacy Study Protocol

Objective: To evaluate the efficacy of this compound against natural flea infestations in client-owned dogs under field conditions over a 90-day period with three monthly treatments.

Experimental Design:

  • Animals: Client-owned dogs naturally infested with fleas, with a minimum of 5 live fleas at enrollment [4].
  • Inclusion Criteria: Dogs at least 8 weeks of age and ≥1.3 kg body weight, in good general health.
  • Study Design: Multi-centric, blinded, positively-controlled trial with randomized block design. Households rather than individual dogs should be randomized to prevent cross-contamination [4].

Study Schedule:

  • Day 0: First treatment administration, physical examination, and flea count
  • Day 14: First efficacy assessment (flea count)
  • Day 30: Second treatment administration and flea count
  • Day 60: Third treatment administration and flea count
  • Day 90: Final efficacy assessment (flea count)

Flea Count Procedure: Comb dogs systematically with a fine-toothed flea comb for at least 10 minutes. Continue examination in 5-minute increments if fleas are found in the last 5 minutes. Count all live fleas and discard after counting [4].

Efficacy Calculation: Calculate percent reduction in live flea counts compared to Day 0 for each assessment time point: % reduction = 100 × [(Day 0 count - Post-treatment count) / Day 0 count] Statistical analysis should demonstrate non-inferiority to positive control using a pre-specified margin (typically 15%) at the one-sided 0.025 significance level [5].

Mite Efficacy Study Protocol

Objective: To evaluate the efficacy of this compound against sarcoptic mange caused by Sarcoptes scabiei infestations in dogs.

Experimental Design:

  • Animals: Client-owned dogs with clinical signs of sarcoptic mange and confirmed presence of live S. scabiei mites on skin scrapings [6].
  • Inclusion Criteria: For quantitative studies, a minimum of 5 live mites should be present on Day 0; for qualitative studies, at least one live mite is required.
  • Study Design: Randomized, double-masked, placebo-controlled or positive-controlled study.

Assessment Schedule:

  • Day 0: First treatment administration, mite counts, and clinical sign assessment
  • Day 14: Mite counts and clinical sign assessment
  • Day 30: Second treatment administration, mite counts, and clinical sign assessment
  • Day 44/60: Mite counts and clinical sign assessment

Mite Count Procedure: Perform skin scrapings using a blunted scalpel blade over approximately 2.5 cm² area until capillary bleeding occurs. Take scrapings from at least 4 separate sites with the most severe evidence of mite infestation. If no mites are detected, continue up to a maximum of 10 scrapings. Transfer material to mineral oil on a microscope slide and count live mites (larvae, nymphs, adults) and eggs using low magnification [6].

Clinical Sign Assessment: Evaluate and score the severity of clinical signs including pruritus, erythema, scaling, crusting, papules, and hair loss using a standardized scale (absent, mild, moderate, severe). Estimate the percentage of total body surface area affected [6].

Efficacy Calculation: For quantitative studies, calculate percent reduction in mean mite counts relative to placebo. For qualitative studies, calculate parasitological cure rate (percentage of dogs without live mites).

Ascarid Efficacy Study Protocol

Objective: To evaluate the efficacy of this compound combination product against immature adult (L5) and adult Toxocara canis and adult Toxascaris leonina infections in dogs.

Experimental Design:

  • Animals: Purpose-bred dogs experimentally infected with the target ascarid species [7].
  • Inoculation: Dogs are inoculated with infective larvated eggs - 300 (±50) eggs for immature adult T. canis (24 days before treatment), 250-300 (±50) eggs for adult T. canis (49-57 days before treatment), and 300 (±50) eggs for adult T. leonina (88 days before treatment).
  • Study Design: Negative-controlled, masked, randomized laboratory studies.

Assessment Procedure:

  • Day 0: Treatment administration
  • Days 7-10: Necropsy and worm recovery from the gastrointestinal tract
  • Worm Recovery: Euthanize dogs and collect all ascarids from the stomach and small intestine. Count and identify worms by species and stage [7].

Efficacy Calculation: Calculate percent efficacy based on geometric mean worm counts compared to placebo control: % efficacy = 100 × [Mean count(control) - Mean count(treated)] / Mean count(control) Statistical analysis should use appropriate transformations (e.g., log transformation) and mixed linear models accounting for blocking factors [7].

G Guidelines WAAVP Guidelines Compliance Ethics Ethical Approval & Animal Welfare Guidelines->Ethics LabAnimals Laboratory Studies: Purpose-bred Dogs Ethics->LabAnimals FieldAnimals Field Studies: Client-owned Dogs Ethics->FieldAnimals TickDesign Tick Efficacy Study: Randomized, Controlled, Blinded Design LabAnimals->TickDesign FleaDesign Flea Efficacy Study: Multi-centric Field Trial FieldAnimals->FleaDesign TickInfest Induced Infestations: Existing + Weekly Challenges TickDesign->TickInfest Randomization Randomization by Parasite Counts/Body Weight TickDesign->Randomization TickCount Systematic Tick Counts: 48h Post-treatment/Infestation TickInfest->TickCount TreatmentAdmin Treatment Administration: Oral this compound TickCount->TreatmentAdmin Pre-treatment assessment FleaNatural Natural Infestations FleaDesign->FleaNatural FleaDesign->Randomization FleaCount Standardized Flea Combing (10+ minutes) FleaNatural->FleaCount FleaCount->TreatmentAdmin Baseline assessment EfficacyCalc Efficacy Calculation: Abbott's Formula TreatmentAdmin->EfficacyCalc Stats Statistical Analysis: Mixed Linear Models EfficacyCalc->Stats

Methodological framework for evaluating this compound efficacy following WAAVP guidelines

Statistical Analysis and Data Interpretation

Primary Efficacy Endpoints

The primary efficacy variable for most studies is the percent reduction in mean parasite counts (ticks, fleas, mites, or worms) in the treated group compared to the control group at each assessment time point. For ectoparasite studies, both arithmetic and geometric mean counts should be calculated, with the geometric mean generally preferred for statistical analysis due to the typically over-dispersed distribution of parasite counts [1] [3].

For laboratory studies with induced infestations, efficacy should be calculated using Abbott's formula: % efficacy = 100 × [Mean count(control) - Mean count(treated)] / Mean count(control)

For field studies with natural infestations, efficacy is typically calculated as the percent reduction from baseline: % reduction = 100 × [(Day 0 count - Post-treatment count) / Day 0 count]

Statistical Methods

Data should be transformed prior to analysis to stabilize variance and normalize distributions. loge(count + 1) transformation is commonly used for parasite count data [1]. Transformed counts should be analyzed using mixed linear models with fixed effects for treatment, time point, and their interaction, and random effects for block, animal, and error.

For comparative studies with positive controls, non-inferiority testing should be performed using a pre-specified margin (typically 15% for ectoparasites) at the one-sided 0.025 significance level [5]. If superiority testing is planned, appropriate adjustments for multiple comparisons should be implemented.

Sample Size Considerations

WAAVP guidelines provide specific recommendations for sample sizes in parasiticide efficacy studies. For laboratory studies with induced infestations, at least 6-8 dogs per treatment group is generally recommended [1] [2] [3]. For field studies with natural infestations, larger sample sizes are typically needed, with at least 20-30 households per treatment group to account for greater variability in natural infestation levels [4] [5].

References

Sarolaner Efficacy Against Haemaphysalis longicornis Nymphs: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Asian longhorned tick, Haemaphysalis longicornis, is an invasive tick species of significant concern due to its rapid global expansion and role as a vector for multiple pathogens affecting animal and human health [1]. In dogs, this tick is a known vector for Babesia gibsoni and poses a direct threat through parasitic infestation [1] [2]. Effective control is essential to mitigate these risks. Sarolaner, a potent isoxazoline compound, has been demonstrated to provide highly effective treatment and control of H. longicornis nymphs on dogs [2] [3]. This document details the experimental protocols and summarizes the quantitative efficacy data from rigorous clinical studies to support researchers and drug development professionals in this field.

Efficacy Data Summary

The following tables consolidate quantitative efficacy data from key studies investigating this compound against H. longicornis nymphs.

Table 1: Overall Efficacy of a Single Oral Dose of this compound (2 mg/kg) against H. longicornis Nymphs [2] [3]

Day Post-Treatment Efficacy Assessment Point % Efficacy (Live Ticks) % Efficacy (Attached Live Ticks)
Day 2 48 hours after treatment 100% 100%
Day 7 48 hours after 1st re-infestation 100% 100%
Day 14 48 hours after 2nd re-infestation 100% 100%
Day 21 48 hours after 3rd re-infestation 100% 100%
Day 28 48 hours after 4th re-infestation ≥ 97.4% 100%
Day 35 48 hours after 5th re-infestation ≥ 97.4% 100%

Table 2: Key Findings from a Related Combination Product (Simparica Trio) on Adult *H. longicornis* [1]

Parameter Result
This compound Dose 1.2 mg/kg (in combination with moxidectin and pyrantel)
Efficacy against existing infestation 98.9% (live attached ticks)
Preventative Efficacy > 98% for at least 35 days
Statistical Significance (vs. placebo) P < 0.0001 at all timepoints

The data in Table 1 demonstrates that a single oral dose of this compound (2 mg/kg) provides 100% efficacy against existing infestations and continues to provide 100% efficacy against attached ticks for the entire 35-day study duration, even with weekly re-infestations [2] [3]. Table 2 shows that a lower dose of this compound (1.2 mg/kg), as part of a combination product, also maintains high efficacy against the adult life stage of the same tick species [1].

Experimental Protocols

Study Design Overview

The following diagram illustrates the standard efficacy study workflow for evaluating this compound against H. longicornis.

G Start Study Start (Day -7) HostSuitability Host Suitability Test (Infest 50 nymphs, count 48h later) Start->HostSuitability Rank Rank & Randomize Dogs (Based on pre-treatment counts) HostSuitability->Rank BaselineInfest Baseline Infestation (Day -2) Rank->BaselineInfest Treatment Treatment Administration (Day 0) BaselineInfest->Treatment PostTreatCount 48h Post-Treatment Count (Day 2) Efficacy vs. existing infestation Treatment->PostTreatCount WeeklyInfest Weekly Re-infestation (Days 5, 12, 19, 26, 33) PostTreatCount->WeeklyInfest WeeklyCount 48h Post-Infestation Count (Days 7, 14, 21, 28, 35) Persistent efficacy WeeklyInfest->WeeklyCount WeeklyCount->WeeklyInfest Repeat for 5 weeks Analysis Data Analysis WeeklyCount->Analysis

Detailed Methodology

This section provides the specific protocols as executed in the pivotal studies.

3.2.1 Animals and Allocation
  • Dogs: Purpose-bred Beagle dogs (n=16), aged approximately 22 months, weighing 7.8–12.1 kg [2]. Dogs were confirmed healthy and had no recent exposure to acaricidal treatments [2].
  • Housing: Dogs were housed individually in indoor enclosures under controlled temperature (23 ± 3°C) to prevent cross-contamination and ensure animal welfare [2].
  • Allocation: After a host-suitability test, dogs were ranked based on pre-treatment tick counts and randomly allocated, within blocks of two, to either the this compound treatment group (n=8) or the placebo control group (n=8) in a complete block design [2].
3.2.2 Treatment Administration
  • Product: this compound (Simparica) chewable tablets [2].
  • Dosage: A single oral dose administered on Day 0 at the minimum label dosage of 2 mg/kg (actual range 2.04–2.44 mg/kg) based on body weights recorded on Day -2 [2].
  • Procedure: Dogs were fed approximately 20 minutes prior to dosing. Tablets were administered by hand pilling to ensure accurate and complete dosing. Dogs were observed for several minutes to confirm the dose was swallowed [2].
3.2.3 Tick Infestation and Assessment
  • Tick Strain: Viable, unfed nymphal H. longicornis from a established laboratory colony (e.g., a parthenogenetic strain originally isolated in Aomori prefecture, Japan) [2].
  • Infestation Schedule: Each dog was infested with approximately 50 nymphs on Days -2, 5, 12, 19, 26, and 33 [2]. Ticks were placed around the base of the ears to mimic natural attachment sites [2].
  • Tick Counts: Live tick counts were performed 48 hours (± 2 hours) after treatment (Day 2) and after each subsequent re-infestation (Days 7, 14, 21, 28, 35) [2]. Dogs were sedated during counts for safety and thoroughness. The entire body was inspected by parting the hair, followed by combing with a fine-toothed comb. Counts continued until no new ticks were found for a minimum of one minute [2].
  • Tick Categorization: During counts, ticks were classified as unattached (free), attached but unengorged, or attached and engorged [2].
Data Analysis Protocol

The following diagram outlines the logical flow of data analysis from raw counts to efficacy results.

G RawCounts Raw Live Tick Counts (Per Dog, Per Time Point) MeanCalc Calculate Mean Tick Counts (Arithmetic and Geometric) RawCounts->MeanCalc EfficacyFormula Apply Abbott's Formula: % Reduction = 100 × (Mean_Placebo - Mean_Treated) / Mean_Placebo MeanCalc->EfficacyFormula PercentEfficacy Calculate % Efficacy EfficacyFormula->PercentEfficacy StatsTest Statistical Analysis (Linear Mixed Model on log-transformed data) PercentEfficacy->StatsTest Significance Determine Statistical Significance (P < 0.05) StatsTest->Significance

  • Statistical Model: Tick counts were transformed using the log~e~(count + 1) function to stabilize variance and normalize the data. The transformed counts were analyzed using a mixed linear model for repeated measures (e.g., PROC MIXED in SAS) [2].
  • Model Components:
    • Fixed Effects: Treatment, time point, and their interaction.
    • Random Effects: Block, animal, and error.
  • Efficacy Calculation: Efficacy at each time point was determined as the percent reduction in mean live tick counts for the treated group versus the placebo control group, using Abbott's formula [2]: % reduction = 100 × (Mean count_placebo - Mean count_treated) / Mean count_placebo
  • Significance: Two-sided testing was performed at a significance level of α = 0.05 [2]. Geometric mean live tick counts for the this compound group were significantly lower (P < 0.0001) than those for the placebo group at all time points [2] [3].

Conclusion

The data and protocols detailed herein confirm that a single oral administration of this compound at 2 mg/kg provides 100% efficacy against existing infestations of Haemaphysalis longicornis nymphs and sustains a high level of efficacy (≥97.4%) against weekly re-infestations for at least 35 days [2] [3]. The consistent and rapid killing effect of this compound plays a critical role in protecting dogs from the direct effects of tick infestation and reduces the risk of transmission of tick-borne pathogens. This makes this compound a highly reliable interventional and preventative tool for integrated tick management programs.

References

Sarolaner Persistent Efficacy: 35-Day Reinfestation Studies and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Sarolaner (marketed as Simparica or Simparica by Zoetis) is a novel isoxazoline compound developed as an orally administered, broad-spectrum ectoparasiticide for dogs. Its discovery stemmed from a lead optimization program aimed at identifying an orally active compound with efficacy against fleas and ticks. The this compound molecule possesses unique structural features, including spiroazetidine and sulfone moieties, which are critical for its potency and pharmacokinetic properties. The active component is the chirally pure S-enantiomer, purified to minimize potential off-target effects from the inactive enantiomer [1].

The mechanism of action involves the inhibition of invertebrate GABA-gated chloride channels (GABACls). Electrophysiology assays using CHO-K1 cell lines stably expressing cat flea (Ctenocephalides felis) RDL (resistance-to-dieldrin) genes demonstrated that this compound potently inhibits GABA-elicited currents. This inhibition occurs at both susceptible (CfRDL-A285) and resistant (CfRDL-S285) flea GABACls, confirming its effectiveness against insecticide-tolerant strains. By blocking these neural pathways, this compound causes uncontrolled neuronal excitation, leading to paralysis and death of ectoparasites [1].

Initial in vitro screening revealed potent activity, with an LC80 of 0.3μg/mL against *C. felis* and an LC100 of 0.003μg/mL against the soft tick, *Ornithodoros turicata*. In head-to-head comparative assays with other isoxazolines (afoxolaner and fluralaner), this compound demonstrated superior flea and tick potency. Exploratory safety studies in dogs established a wide safety margin, with no adverse events upon repeated monthly dosing at up to 20 mg/kg. Pharmacokinetic studies showed that this compound is rapidly absorbed (time to maximum plasma concentration within the first day post-dose), has high bioavailability (>85%), is extensively protein-bound (>99.9%), and has a prolonged half-life (11-12 days). These properties underpin its rapid and long-lasting efficacy [1].

G This compound This compound MOA Mechanism of Action This compound->MOA GABA_Receptor GABA-gated Chloride Channel MOA->GABA_Receptor Inhibition Inhibition of Chloride Ion Influx GABA_Receptor->Inhibition Effect Uncontrolled Neuronal Excitation Inhibition->Effect Outcome Paralysis and Death of Ectoparasite Effect->Outcome

Summary of Persistent Efficacy Evidence

A consistent body of evidence from controlled laboratory studies demonstrates that a single oral dose of this compound at the minimum label dosage of 2 mg/kg provides rapid and persistent efficacy against both existing infestations and subsequent weekly reinfestations of a wide range of tick and flea species for at least 35 days [2] [1] [3].

Efficacy Against Ticks

The following table summarizes the key findings from pivotal 35-day reinfestation studies evaluating this compound's efficacy against various tick species [2] [3] [4].

Table 1: Summary of this compound Efficacy in 35-Day Tick Reinfestation Studies

Tick Species Efficacy Against Existing Infestation (Day 2) Persistent Efficacy (Days 7-35) Key Study Findings
Haemaphysalis longicornis (Asian longhorned tick) 100% [2] ≥ 97.4% to 100% (100% against attached ticks) [2] Consistent high efficacy against a key vector in East Asia/Pacific regions [2].
Haemaphysalis elliptica (Southern African yellow dog tick) 100% [4] 100% against all weekly reinfestations [4] Confirmed efficacy against a vector for Babesia rossi [4].
Amblyomma americanum (Lone Star tick) ≥ 99.6% [3] ≥ 96.9% for at least 35 days [3] Robust efficacy across multiple US tick species [3].
Amblyomma maculatum (Gulf Coast tick) ≥ 99.6% [3] ≥ 96.9% for at least 35 days [3] Robust efficacy across multiple US tick species [3].
Dermacentor variabilis (American dog tick) ≥ 99.6% [3] ≥ 96.9% for at least 35 days [3] Robust efficacy across multiple US tick species [3].
Ixodes scapularis (Black-legged tick) ≥ 99.6% [3] ≥ 96.9% for at least 35 days [3] Robust efficacy across multiple US tick species [3].
Rhipicephalus sanguineus (Brown dog tick) ≥ 99.6% [3] ≥ 96.9% for at least 35 days [3] Robust efficacy across multiple US tick species [3].
Efficacy Against Fleas

This compound has also demonstrated excellent efficacy against fleas. Laboratory studies against both Ctenocephalides felis felis (including an insecticide-tolerant KS1 strain) and Ctenocephalides canis (dog flea) showed that a single 2 mg/kg dose achieved 99.8% to 100% efficacy from treatment through Day 35. Existing infestations were eliminated within 24 hours post-dosing, and control of weekly flea challenges was maintained throughout the 35-day study periods [5]. Field studies in real-world settings confirmed these high efficacy levels, with this compound providing >99.9% efficacy against natural flea infestations on Days 60 and 90 after three monthly doses, while also improving the clinical signs of flea allergy dermatitis (FAD) in affected dogs [6] [7].

Detailed Experimental Protocols

The following section outlines the standardized, validated experimental designs used to generate the efficacy data summarized above, in accordance with World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.

Standard 35-Day Reinfestation Study Design

This protocol is adapted from multiple studies investigating efficacy against ticks [2] [3] [4] and fleas [5].

1. Animals and Allocation:

  • Dogs: Purpose-bred Beagles or mongrel dogs (typically 8-16 dogs per study), ≥ 6 months of age.
  • Pre-treatment: No acaricidal treatment for at least 30 days prior to the study.
  • Housing: Individually housed to prevent cross-infestation and transfer of parasites.
  • Allocation: Dogs are ranked based on pre-treatment tick or flea counts and randomly allocated to placebo or this compound treatment groups (8 dogs per group) in a randomized complete block design.

2. Infestation Schedule and Counts:

  • Pre-study Infestation (Day -7 to -2): Dogs are infested with a known number of parasites (e.g., ~50 unfed adult ticks or ~100 unfed adult fleas) to confirm host suitability and for allocation.
  • Treatment Day (Day 0): Dogs are treated orally with either a placebo or a this compound chewable tablet to provide a minimum dose of 2 mg/kg (actual range typically 2-4 mg/kg). Administration is by hand pilling or as a voluntary chew, often shortly after feeding.
  • Existing Infestation (Day -2): Dogs are infested 2 days before treatment to evaluate efficacy against an established parasite population.
  • Post-treatment Reinfestations: Dogs are repeatedly infested with parasites on Days 5, 12, 19, 26, and 33.
  • Efficacy Counts: Live parasite counts are conducted 48 hours after treatment and after each subsequent reinfestation (i.e., on Days 2, 7, 14, 21, 28, and 35).

3. Parasite Count Methodology:

  • Dogs are sedated to facilitate thorough examination.
  • A systematic, whole-body inspection is performed, parting the hair by hand.
  • A fine-toothed comb is used to remove and count all parasites.
  • The minimum examination time is 10 minutes. If parasites are found in the final minute, examination continues in 1-minute or 5-minute increments until no further parasites are found.
  • For ticks, counts often categorize parasites as live/dead and attached/unattached.

4. Data Analysis:

  • The individual dog is the experimental unit.
  • Efficacy is determined based on the percent reduction in mean live parasite counts in the this compound-treated group compared to the placebo group, using Abbott's formula: % efficacy = 100 × (Mean count_placebo - Mean count_treated) / Mean count_placebo
  • Tick counts are usually transformed (e.g., logₑ(count +1)) prior to analysis to stabilize variance.
  • A mixed linear model for repeated measures is often used for statistical analysis, with significance set at α = 0.05 [2].

G Start Study Start Alloc Dog Allocation & Ranking Start->Alloc Infest1 Initial Infestation (Day -7 & -2) Alloc->Infest1 Treat Treatment (Day 0) This compound (2 mg/kg) vs. Placebo Infest1->Treat Infest2 Weekly Reinfestations (Days 5, 12, 19, 26, 33) Treat->Infest2 Count 48-Hour Post-Treatment/Reinfestation Live Counts (Days 2, 7, 14, 21, 28, 35) Infest2->Count Analyze Data Analysis: % Efficacy vs. Placebo Count->Analyze

Key Protocol Specifications and Variations
  • Parasite Strains: Studies use viable, unfed adult ticks or fleas from established laboratory colonies. For fleas, studies have included wild-type strains and insecticide-tolerant strains (e.g., KS1) [5].
  • Blinding: Studies are typically blinded. A non-blinded person allocates treatments, but all personnel involved in parasite infestation, counting, and health observations are blinded to the treatment groups [4].
  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Dogs are monitored for general health throughout the study [2] [7].
  • Environmental Controls: Housing temperature and humidity are monitored and maintained within a specified range (e.g., 23 ± 3°C) to ensure parasite viability [2].

Conclusion and Research Implications

The collective data from rigorous laboratory and field studies unequivocally demonstrate that a single oral administration of this compound at 2 mg/kg provides rapid and highly effective treatment of existing flea and tick infestations, and sustained, persistent efficacy against reinfestations for a full 35-day period. This persistent efficacy is attributable to this compound's favorable pharmacokinetic profile, particularly its long half-life, which maintains plasma concentrations sufficient to kill parasites for over a month [1].

For researchers and drug development professionals, these findings highlight this compound as a robust and reliable comparator or tool in parasitology research. The consistent efficacy across geographically diverse tick species (including H. longicornis and H. elliptica, which are vectors for serious pathogens like Babesia gibsoni and B. rossi) underscores its broad-spectrum potential [2] [4]. Furthermore, the established and standardized WAAVP protocols provide a clear and reproducible framework for evaluating the efficacy of novel ectoparasiticides.

References

sarolaner in vitro ingestion assay soft tick Ornithodoros turicata

Author: Smolecule Technical Support Team. Date: February 2026

Summary of In Vitro Efficacy Data

The following table summarizes the key findings from the in vitro ingestion assay as described in the discovery research for sarolaner.

Assay Parameter Details and Results
Target Tick Species Ornithodoros turicata (soft tick) [1]
Assay Type In vitro ingestion assay [1]
Test Compound This compound (S-enantiomer) [1]
Reported Efficacy (LC100) 0.003 μg/mL [1]
Comparative Potency This compound demonstrated superior potency against O. turicata in a head-to-head in vitro assay compared to afoxolaner and fluralaner [1]

Detailed Experimental Protocol

The search results provide specific methodological details for the in vitro ingestion assay used to evaluate this compound against Ornithodoros turicata.

  • Assay Purpose: The in vitro ingestion assay was a key component of the lead optimization program. Its primary goal was to screen compounds that had already demonstrated robust activity in a blood-feeding assay against the cat flea (Ctenocephalides felis) for their efficacy against soft ticks [1].
  • Procedure Overview: While the exact technical details (e.g., specific incubation times or temperature) are not provided in the available excerpts, the general workflow of the discovery process that included this assay is outlined below. This workflow illustrates the critical role the O. turicata assay played in selecting this compound for further development.

Figure 1. Workflow for the discovery and selection of this compound. start De Novo Synthesis of Novel Isoxazolines step1 In Vitro Screening: C. felis Blood Feeding Assay start->step1 step2 In Vitro Screening: O. turicata Ingestion Assay step1->step2 step3 Rodent Safety Screening (≤ 30 mg/kg) step2->step3 step4 Progression to In Vivo Studies in Dogs step3->step4 endpoint This compound Selected for Development step4->endpoint

Mechanism of Action and Broader Context

Understanding how this compound works and its efficacy profile against other parasites provides valuable context for interpreting the in vitro data.

  • Molecular Target and Mechanism: this compound is a negative allosteric modulator of insect GABA-gated chloride channels (GABACls), specifically targeting the Resistance-to-dieldrin (RDL) subunit [1] [2]. It inhibits GABA-elicited currents, leading to uncontrolled neuronal excitation and death of the parasite [1]. This mechanism is effective against both wild-type receptors and the A285S mutant associated with resistance to other insecticides [1] [2].
  • Structural Basis for Efficacy: The high potency of this compound is attributed to its unique structural features, including a spiroazetidine moiety and a sulfone group [1]. The bioactive S-enantiomer forms stable interactions with key residues (e.g., Ile256, Phe326) in the RDL receptor binding pocket, as confirmed by molecular docking and dynamics simulations [2].
  • Efficacy Against Other Ticks: While the specific assay against O. turicata was in vitro, this compound's efficacy has been extensively confirmed in vivo against major hard tick species that infest dogs. A single oral dose at 2 mg/kg provided ≥99.7% efficacy within 48 hours against existing infestations and ≥97.5% control of re-infestations for at least 35 days against species like Dermacentor reticulatus, Ixodes ricinus, and Rhipicephalus sanguineus [3].

Application Notes for Researchers

For scientists aiming to design similar experiments, consider the following points derived from the available literature:

  • Strain and Source: The specific strain or source of the O. turicata ticks used in the original assay is not specified. Establishing a well-characterized laboratory colony is considered best practice for consistent results in vector competence studies [4].
  • Bioactive Isomer: Ensure that the test compound is the pure S-enantiomer of this compound, as the R-enantiomer is inactive against parasite GABA receptors [1] [2].
  • Comparative Analysis: The superior potency of this compound was established through head-to-head in vitro comparisons with other isoxazolines (afoxolaner, fluralaner), suggesting the value of including internal benchmarks in experimental design [1].

References

Sarolaner Efficacy Against Dermacentor reticulatus: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Dermacentor reticulatus, commonly known as the ornate dog tick or meadow tick, is an important ectoparasite of dogs throughout Europe and a competent vector for numerous pathogens, including Babesia canis, which causes canine babesiosis. This tick species has demonstrated significant geographical expansion in recent years, increasing concerns about its impact on canine health and the transmission of tick-borne diseases. The control of D. reticulatus infestations requires effective acaricidal products with rapid and sustained efficacy to prevent both the direct effects of infestation and the indirect transmission of pathogens.

Sarolaner (marketed as Simparica and in combination products such as Simparica Trio) is a novel systemic ectoparasiticide from the isoxazoline class that provides effective control of ticks and fleas on dogs. Isoxazolines exert their acaricidal effect through selective inhibition of arthropod neurotransmitter-gated chloride channels, particularly those gated by gamma-aminobutyric acid (GABA) and glutamate. This mechanism results in neural hyperexcitation, uncontrolled convulsions, and eventual death of the ectoparasite. This compound demonstrates high selectivity for invertebrate receptors, providing an excellent safety profile in mammalian species including dogs [1].

The following diagram illustrates the experimental workflow for evaluating this compound efficacy against D. retacentor reticulatus:

G Start Study Initiation AnimalSelection Animal Selection & Allocation Start->AnimalSelection Pretreatment Pretreatment Infestation (Day -7) AnimalSelection->Pretreatment Treatment Treatment Administration (Day 0) Pretreatment->Treatment Infestations Weekly Reinfestations (Days 7, 14, 21, 28, 35) Treatment->Infestations Assessments Efficacy Assessments Tick counts at 8h, 12h, 24h, 48h Infestations->Assessments Analysis Data Analysis Efficacy Calculation Assessments->Analysis End Study Completion Analysis->End

Efficacy Data Summary

Immediate and Persistent Efficacy Against Dermacentor reticulatus

This compound demonstrates high efficacy against both existing infestations and weekly reinfestations with Dermacentor reticulatus for at least 35 days following a single oral administration. Laboratory studies conducted in accordance with World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines have consistently shown excellent acaricidal activity, with efficacy maintained at >97% for 35 days against weekly reinfestations when administered at the minimum recommended dose of 2 mg/kg. The combination product Simparica Trio (containing this compound, moxidectin, and pyrantel) has also demonstrated comparable efficacy at a lower this compound dose (1.2 mg/kg) for at least 28 days against D. reticulatus [2] [3].

Table 1: Efficacy of this compound (2 mg/kg) Against Dermacentor reticulatus Weekly Reinfestations

Days Post-Treatment Efficacy (%) Time Point Statistical Significance
0 (Existing infestation) 100% 24 hours P ≤ 0.0001
7 ≥99.7% 24 hours P ≤ 0.0001
14 ≥99.5% 24 hours P ≤ 0.0001
21 ≥98.8% 24 hours P ≤ 0.0001
28 ≥98.2% 24 hours P ≤ 0.0001
35 ≥97.5% 24 hours P ≤ 0.0001

Table 2: Speed of Kill of this compound (2 mg/kg) Against Dermacentor reticulatus

Days Post-Treatment 8 Hours Post-infestation 12 Hours Post-infestation 24 Hours Post-infestation
0 75.6% 95.3% 100%
7 67.8% 92.7% 99.7%
14 70.3% 90.1% 99.5%
21 52.3% 82.5% 98.8%
28 44.1% 76.1% 98.2%
35 37.7% 71.3% 97.5%

Table 3: Efficacy of Simparica Trio (1.2 mg/kg this compound) Against Dermacentor reticulatus

Days Post-Treatment Efficacy (%) Tick Count Reduction
2 (Existing infestation) ≥99.2% Placebo: 23.5-35.8 ticks
7 ≥99.5% >99% reduction
14 ≥98.8% >98% reduction
21 ≥98.2% >98% reduction
28 ≥97.2% >97% reduction
35 <90% Below efficacy threshold
Prevention of Pathogen Transmission

This compound effectively prevents the transmission of Babesia canis by infected Dermacentor reticulatus ticks for at least 28 days after treatment. A recent study demonstrated that 100% of dogs treated with Simparica Trio (containing this compound at 1.2 mg/kg) were protected from B. canis infection when challenged with infected D. reticulatus ticks at 21 and 28 days post-treatment, while all placebo-treated dogs became infected and developed clinical signs of babesiosis [4]. This protective effect is attributed to the rapid acaricidal activity of this compound, which kills ticks before they can complete the feeding period required for pathogen transmission (typically 24-48 hours for B. canis).

Experimental Protocols

Efficacy Study Design for Dermacentor reticulatus
3.1.1 Animal Selection and Allocation
  • Animals: Purpose-bred adult Beagle or mongrel dogs (approximately 8 per treatment group), aged 9 months to 7 years, weighing 10.5-26.5 kg
  • Health status: Dogs confirmed healthy by veterinary examination, non-pregnant, non-lactating
  • Housing: Individual pens to prevent cross-contamination and physical contact between animals
  • Acclimatization: Minimum 7-day acclimatization period before study initiation
  • Randomization: Dogs blocked by pre-treatment host-suitability tick counts and randomly allocated to treatment groups [2] [3]
3.1.2 Tick Infestation and Assessment Procedures
  • Tick strain: Laboratory-reared Dermacentor reticulatus adults (50±5 ticks per infestation, 1:1 sex ratio)
  • Infestation schedule: Days -2, 5, 12, 19, 26, and 33 (Day 0 = treatment day)
  • Infestation method: Direct application of unfed adult ticks to the dog's coat, sometimes following sedation to enhance attachment
  • Tick counts: Live tick counts conducted 48 hours after treatment and after each weekly reinfestation
  • Counting methodology: Systematic examination of entire body surface, followed by thorough combing for minimum 10 minutes (extended if ticks encountered in final minute) [2] [5]
3.1.3 Treatment Administration
  • Formulation: this compound provided as flavored, chewable tablets (Simparica) in various strengths (5, 10, 20, 40, 80 mg)
  • Dosage: Minimum recommended dose of 2 mg/kg (range 2-4 mg/kg) for this compound monotherapy; 1.2 mg/kg for Simparica Trio combination product
  • Administration: Oral administration by hand pilling or voluntary consumption following overnight fasting
  • Confirmation: Observation for several minutes post-dosing to ensure complete swallowing [2] [1] [6]
Pathogen Transmission Prevention Study Design
3.2.1 B. canis Transmission Prevention Protocol

The following diagram illustrates the specialized study design for evaluating prevention of Babesia canis transmission:

G Start Study Initiation AnimalSelection Animal Selection & Screening (B. canis seronegative) Start->AnimalSelection Treatment Treatment Administration (Day 0) AnimalSelection->Treatment Control Control Groups (Placebo-treated) AnimalSelection->Control Infestation1 Infected Tick Infestation (Day 21/28) B. canis infected D. reticulatus Treatment->Infestation1 Infestation2 Infected Tick Infestation (Day 28/35) B. canis infected D. reticulatus Treatment->Infestation2 Control->Infestation1 Control->Infestation2 ClinicalMonitoring Clinical Monitoring Temperature, lethargy, dark urine, mucous membranes Infestation1->ClinicalMonitoring Infestation2->ClinicalMonitoring LabAnalysis Laboratory Analysis PCR, IFA, blood smears ClinicalMonitoring->LabAnalysis EfficacyEndpoint Efficacy Endpoint Infection rate comparison LabAnalysis->EfficacyEndpoint End Study Completion EfficacyEndpoint->End

  • Animals: B. canis-naive dogs, confirmed seronegative and PCR-negative prior to enrollment
  • Tick infection: D. reticulatus ticks experimentally infected with B. canis (approximately 22-34% infection rate)
  • Infestation schedule: Challenge with infected ticks at 21 and 28 days post-treatment
  • Clinical monitoring: Regular assessment for clinical signs of babesiosis (lethargy, dark urine, fever >39.5°C, pale mucous membranes)
  • Laboratory analysis:
    • PCR: Whole blood analysis for B. canis DNA on Days 28, 35, 42, 49, and 56
    • IFA: Serological testing for B. canis antibodies
    • Blood smears: Microscopic examination for intraerythrocytic parasites when clinical signs present
  • Efficacy determination: Comparison of infection rates between treated and control groups [4]
Statistical Analysis
  • Efficacy calculation:
    • Acaricidal efficacy: % reduction = 100 × (mean count placebo - mean count treated) / mean count placebo
    • Pathogen transmission prevention: % efficacy = 100 × (infection rate control - infection rate treated) / infection rate control
  • Data transformation: Tick counts transformed using loge (count + 1) to stabilize variance and normalize data
  • Statistical models: Mixed linear models for repeated measures (PROC MIXED in SAS)
  • Significance level: α = 0.05, two-sided testing
  • Non-inferiority margin: 15% for comparative studies with positive controls [2] [4] [6]

Safety and Comparative Efficacy

Safety Profile

This compound demonstrates a favorable safety profile in clinical studies. No treatment-related adverse events were observed in multiple laboratory studies at the recommended dose of 2-4 mg/kg. In field studies involving 285 flea-infested and 181 tick-infested dogs, no treatment-related adverse events were reported, despite some dogs receiving concomitant medications including corticosteroids, antimicrobials, and other parasite preventives [1] [6].

However, as with all isoxazolines, neurological adverse events (muscle tremors, ataxia, seizures) have been reported in some dogs, particularly at higher doses. During safety studies, 8-week-old beagles receiving 3-5 times the upper end of the recommended dose exhibited seizures and tremors, leading to the approval of this compound only for dogs 6 months of age and older [1].

Comparative Efficacy

This compound demonstrates superior speed of kill compared to other ectoparasiticide products. In a comparative study against imidacloprid + permethrin (Advantix), this compound achieved significantly higher efficacy at 8 hours (75.6% vs. 5.6%) and 12 hours (95.3% vs. 17.9%) after treatment against existing D. reticulatus infestations. By 24 hours, this compound achieved 100% efficacy while imidacloprid + permethrin reached only 48.1% efficacy [5].

This compound maintained consistent efficacy throughout the entire dosing interval compared to fluralaner, which showed declining efficacy in the second month after treatment in cat studies. The consistent and rapid efficacy of this compound is particularly valuable for preventing the transmission of tick-borne pathogens that require 24-48 hours of feeding for transmission to occur [7].

Conclusion

This compound, administered orally at a minimum dose of 2 mg/kg, provides highly effective control of Dermacentor reticulatus in dogs, with rapid acaricidal activity and sustained efficacy for at least 35 days against weekly reinfestations. The consistent speed of kill demonstrated by this compound throughout the dosing interval provides effective protection against both the direct effects of tick infestation and the transmission of tick-borne pathogens, particularly Babesia canis.

The experimental protocols outlined in this document provide comprehensive guidelines for evaluating the efficacy of this compound against D. reticulatus, incorporating both acaricidal efficacy and pathogen transmission prevention endpoints. These standardized methodologies ensure reliable, reproducible results that accurately reflect the product's performance under controlled conditions.

References

managing potential sarolaner resistance flea tick populations

Author: Smolecule Technical Support Team. Date: February 2026

Sarolaner Mechanism of Action & Known Efficacy

Understanding the molecular target and baseline efficacy is fundamental to resistance investigation.

  • Molecular Target: this compound is an isoxazoline compound that acts as a non-competitive antagonist of invertebrate GABA-gated chloride (GABA-Cl) and glutamate-gated chloride (GluCl) channels [1] [2]. This dual-target action overstimulates the nervous system of arthropods, leading to death.
  • Proven High Efficacy: Laboratory and field studies have consistently shown that a single oral dose of this compound at 2 mg/kg provides rapid kill and high efficacy (≥98-100%) against a broad spectrum of fleas and ticks for at least 35 days [3] [4]. This high level of efficacy has also been demonstrated against insecticide-tolerant flea strains (e.g., the KS1 strain, which shows tolerance to fipronil, imidacloprid, and permethrin) [4].

The table below summarizes key quantitative efficacy data from pivotal studies.

Study Type Parasite Dosage Efficacy & Speed of Kill Citation
Laboratory Ctenocephalides felis (cat flea) 2 mg/kg ≥99.8% within 24 hours; >98% control of re-infestations for 35 days [4]
Laboratory Ctenocephalides felis (KS1 strain) 2 mg/kg 100% efficacy for 35 days [4]
Laboratory Multiple tick species 2 mg/kg >99% kill rate against pre-existing infestations; >96% against weekly re-infestations for 35 days [1]
Field Study (Australia) Natural flea infestations 2-4 mg/kg 99.3% mean reduction on Day 14; ≥98.8% efficacy on Days 60 and 90 [3]

Experimental Protocols for Resistance Investigation

Here are detailed methodologies for key experiments in resistance monitoring.

In Vitro Larval Immersion Assay (for Fleas)

This bioassay is a cornerstone for detecting changes in susceptibility in flea populations.

  • Objective: To determine the lethal concentration (LC50) of this compound required to kill 50% of flea larvae from a test population and compare it to a known susceptible strain.
  • Materials:
    • Eggs or larvae from a field-collected population and a susceptible laboratory strain.
    • This compound analytical standard of known purity.
    • Solvents (e.g., acetone, DMSO) and control solutions.
    • Filter paper, Petri dishes, and controlled environment chambers.
  • Procedure:
    • Prepare a serial dilution of this compound in a suitable solvent.
    • Apply specific volumes of each dilution uniformly to filter papers placed in Petri dishes. A solvent-only control is mandatory.
    • Place a standardized number of flea larvae (e.g., 20-30) onto the treated filter paper in each dish.
    • Incubate the dishes under optimal conditions for larval survival (e.g., 27°C, 80% relative humidity).
    • After 24 hours, assess larval mortality. A larva is considered dead if it does not respond to a gentle stimulus.
  • Troubleshooting Tip: If using a solvent like DMSO, ensure the final concentration is low (typically <1%) to avoid solvent-induced toxicity in the control group. If control mortality exceeds 10%, the assay results are considered invalid and must be repeated.
  • Data Analysis: Use probit or logit analysis to calculate the LC50 values for both the test and susceptible strains. A Resistance Ratio (RR) is calculated as RR = LC50 (field strain) / LC50 (susceptible strain). A ratio significantly greater than 1 suggests potential resistance.
Whole-Organism In Vitro Feeding/Ingestion Assay

This assay can be adapted for both fleas and ticks to test adults or nymphs.

  • Objective: To evaluate the efficacy of this compound against different life stages through a controlled feeding system.
  • Materials:
    • Artificial feeding system (e.g., using membrane feeders).
    • This compound-spiked blood meal (for ticks and fleas) or serum (for some ticks).
    • Adult or nymphal ticks/fleas from test and susceptible strains.
  • Procedure:
    • Prepare blood meals containing serial concentrations of this compound.
    • Feed the ticks or fleas using the artificial membrane system.
    • Monitor and record mortality at 24, 48, and 72 hours post-feeding. Also, observe for sub-lethal effects like paralysis, inability to lay eggs (fecundity), or reduced egg hatch (fertility).
  • Troubleshooting Tip: The success of this assay is highly dependent on the quality and permeability of the feeding membrane. Test different membrane materials and thicknesses to optimize feeding rates in your control group before introducing the compound.
  • Data Analysis: Similar to the larval assay, calculate LC50 values and the Resistance Ratio.

The following diagram illustrates the logical workflow for investigating a potential resistance case, from initial signs to mechanistic confirmation.

G Start Reported Efficacy Reduction LabConfirm In Vitro Bioassay (e.g., Larval Immersion) Start->LabConfirm Confirmed Resistance Confirmed? (Resistance Ratio > 1) LabConfirm->Confirmed MechStudy Mechanism of Action Study Confirmed->MechStudy Yes End Report Findings & Develop Management Strategy Confirmed->End No TargetSite Target-Site Mutation MechStudy->TargetSite Metabolic Metabolic Detoxification MechStudy->Metabolic TargetSite->End Metabolic->End

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the primary suspected mechanisms of resistance for isoxazolines like this compound? Based on resistance to other chemical classes, the two most likely mechanisms are:

  • Target-Site Mutations: Genetic mutations in the GABA-Cl or GluCl channel subunits that reduce this compound's binding affinity [1]. Research has identified specific mutations (e.g., A285S/G in the GABA receptor) in other pests that confer cross-resistance to some isoxazolines.
  • Metabolic Detoxification: Upregulation of enzyme systems (e.g., cytochrome P450 monooxygenases, esterases) that break down this compound before it can reach its target site [3].

Q2: A field isolate shows reduced efficacy in a bioassay. What are the critical next steps to confirm resistance? First, repeat the bioassay to rule out technical error. Then, cross-resistance profiling is essential:

  • Test the isolate against other isoxazolines (e.g., afoxolaner, fluralaner) to determine if the resistance is compound-specific or class-wide.
  • Test against parasiticides with different modes of action (e.g., neonicotinoids like imidacloprid, or macrocyclic lactones like selamectin) to identify effective alternatives [4].

Q3: Are there any known safety concerns with this compound that could confound experimental results? Yes. The FDA has issued an alert regarding the potential for neurologic adverse events (muscle tremors, ataxia, seizures) in a small subset of dogs treated with isoxazolines, including this compound [1]. This is a critical consideration for in vivo studies. Researchers should:

  • Exclude dogs with a history of seizures from studies.
  • Closely monitor all subjects for neurological signs, as these could be misinterpreted as compound-related toxicity rather than a known, albeit rare, side effect.

References

sarolaner dosing interval optimization different tick species

Author: Smolecule Technical Support Team. Date: February 2026

Sarolaner Efficacy & Dose Optimization

The table below summarizes foundational data on this compound's efficacy against various tick species, which is crucial for dose interval justification [1].

Tick Species This compound Dose (mg/kg) Efficacy Over Time Key Findings
Multiple Species (D. reticulatus, R. sanguineus) [1] 1.25 >99.7% efficacy through Day 28 Lower dose provided excellent 4-week control for these species.
Ixodes scapularis (deer tick) [1] 0.625 >95% efficacy through Day 43 Most susceptible species tested.
Dermacentor variabilis (American dog tick) [1] 1.25 96.2% efficacy at Day 35 Provided effective control for over a month.
Amblyomma americanum (lone star tick) [1] 1.25 88.5% efficacy at Day 28 Lower efficacy highlighted this genus as less susceptible.
Amblyomma maculatum (Gulf Coast tick) [1] 2.0 >93% control for 5 weeks The 2 mg/kg dose was selected as the commercial dose for a minimum 1-month control of all ticks, including the more resistant Amblyomma species.

Speed of Kill Against Key Ticks

Speed of kill is a critical factor in preventing pathogen transmission. The following table compares this compound's performance against other common isoxazolines for the challenging Amblyomma americanum [2].

Product (Active Ingredient) Efficacy at 24h on Day 21 Efficacy at 24h on Day 28 Sustained Speed of Kill
Lotilaner 97.4% 92.3% Rapid speed of kill (≥90% at 24h) was sustained over the monthly dosing period [2].
This compound (in Simparica Trio) 13.6% 4.9% Speed of kill declined significantly over the dosing interval [2].
Afoxolaner 14.9% 0.0% Speed of kill declined significantly over the dosing interval [2].

Experimental Protocol for Evaluating Acaricides

For researchers designing studies to evaluate this compound or comparable acaricides, the following workflow outlines a standardized methodology based on World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines [3] [4].

start Start: Study Design animal Animal Selection & Allocation start->animal prep Pre-treatment Phase animal->prep sub1 • Blinded, randomized design • Negative control (placebo) group • Complete block design by body weight animal->sub1 sub2 • Use healthy, tick-susceptible dogs • Confirm host suitability with tick count • Adequate wash-out period for prior parasiticides animal->sub2 treat Treatment & Infestation prep->treat sub3 • Artificially infest with viable, unfed adult ticks • Pre-defined infestation locations (e.g., dorsal midline) prep->sub3 assess Post-treatment Assessment treat->assess sub4 • Administer treatment per label (e.g., 2 mg/kg this compound) • Perform weekly re-infestations post-treatment treat->sub4 data Data Analysis assess->data sub5 • Count live ticks at 8, 12, 24, 48, 72h intervals • Personnel blinded to treatment groups assess->sub5 sub6 • Calculate efficacy vs. control: (Mc-Mt)/Mc x 100% • Mc: Mean count (control), Mt: Mean count (treatment) • Use geometric mean counts • Statistical analysis (e.g., linear mixed model) data->sub6

FAQ for Technical Support

Q1: What is the recommended minimum dose and dosing interval for this compound in dogs, and what is the evidence? The recommended minimum dose is 2 mg/kg administered once monthly [5] [1]. This dose was established in dose-determination studies, which showed that while 1.25 mg/kg was effective against many species, its efficacy against the more resistant Amblyomma maculatum fell below 90% by Day 28. The 2 mg/kg dose maintained >93% control of A. maculatum for 35 days, supporting a monthly interval [1].

Q2: Why might this compound appear less effective against Amblyomma americanum (lone star tick) in some studies? Amblyomma species, including A. americanum, have been consistently identified as the least susceptible ticks to isoxazolines like this compound [2] [1]. This inherent reduced sensitivity is a recognized challenge. Furthermore, recent comparative studies show that while this compound's initial speed of kill is rapid, it can decline significantly against weekly re-infestations of A. americanum over a monthly period, especially when compared to lotilaner which maintained a rapid speed of kill [2].

Q3: What is the molecular basis for this compound's insecticidal activity? this compound is a GABA- and glutamate-gated chloride channel inhibitor from the isoxazoline class [5] [6]. It selectively binds to these channels in the neuromuscular junctions of insects and acarines, causing hyperexcitation, paralysis, and death [5]. The biologically active S-enantiomer of this compound has higher binding affinity for the Ctenocephalides felis RDL receptor than the R-enantiomer, primarily due to key interactions with residues like Ile256 and Phe326 [6].

References

sarolaner stability in various environmental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Sarolaner Stability: Key Considerations

The table below summarizes the primary stability concerns for this compound identified in recent studies.

Stability Factor Key Considerations for this compound
Photostability Susceptible to photochemical degradation due to its aromatic ring and complex structure [1]. Degradation pathways can include photoionization and photodissociation, potentially leading to toxic or allergenic products [1].
Enantiomeric Stability The S-enantiomer is the biologically active form. Its stability is critical, as it exhibits higher binding affinity to the target GABA receptor in parasites through key interactions (e.g., hydrogen bonding with Ile256, π–π stacking with Phe326) [2].
Environmental Fate As a veterinary parasiticide, concerns exist about its environmental impact after excretion. Factors like retention, degradation, and bioaccumulation in soil and water are important for environmental stability assessment [3].

Proposed Experimental Workflow for Stability Testing

To systematically evaluate this compound's stability, you can adapt the following general workflow, which is commonly used in drug metabolism studies. The diagram below outlines the key stages.

Workflow for this compound Stability Assessment SamplePrep Sample Preparation Reaction Reaction Initiation SamplePrep->Reaction P1 • Select S9 fraction species (e.g., human, rat, mouse) • Dilute and pre-treat Collection Sample Collection Reaction->Collection P2 • Transfer test compound • Add cofactors (NADPH, UDPGA) • Incubate at 37°C Processing Sample Processing Collection->Processing P3 • Collect at time points (0, 15, 30, 45, 60 min) • Add stop reagent Analysis LC-MS/MS Analysis Processing->Analysis P4 • Centrifuge • Filter • Extract analytes P5 • Measure parent compound • Calculate % disappearance, half-life, intrinsic clearance

Detailed Protocol: S9 Fraction Stability Assay

This assay helps evaluate metabolic stability by simulating both Phase I and Phase II liver metabolism [4] [5].

  • Sample Preparation

    • S9 Fraction Source: Select appropriate liver S9 fractions (e.g., human, rat, mouse, dog, monkey) based on your research goals [5].
    • S9 Concentration: Typically used at 1-2 mg/mL protein concentration [5].
    • Compound Concentration: this compound is usually tested at 1-3 μM [5].
    • Cofactors: Supplement with NADPH (for Phase I metabolism), UDPGA (for glucuronidation), and/or PAPS (for sulfation) to investigate specific pathways [4].
  • Reaction Initiation

    • Transfer the this compound solution into the reaction system containing the S9 fraction and cofactors.
    • Mix thoroughly and incubate at 37°C [5].
  • Sample Collection

    • Collect samples at predetermined time points (e.g., 0, 15, 30, 45, 60 minutes).
    • Immediately add a stop reagent (e.g., acetonitrile) to terminate the reaction [5].
  • Sample Processing

    • Centrifuge the stopped samples to remove proteins and other impurities.
    • Filter or extract the supernatant to prepare it for analysis [5].
  • Data Analysis

    • Analyze samples using LC-MS/MS to measure the concentration of the parent this compound compound remaining at each time point [5].
    • Calculate key parameters:
      • % Disappearance of Parent Compound
      • Half-life (t₁/₂)
      • Intrinsic Clearance (CLᵢₙₜ) [4] [5]

Frequently Asked Questions

  • What are the advantages of using an S9 fraction over other systems like microsomes or hepatocytes? The S9 fraction contains a wider variety of both Phase I and Phase II metabolic enzymes than microsomes, offering a more complete metabolic profile. It is also simpler to handle and store than hepatocytes, making it cost-effective for high-throughput screening in early drug discovery [4] [5].

  • My compound shows rapid metabolism in the S9 stability test. Does this mean it will be rapidly cleared in vivo? Not necessarily. While rapid in vitro metabolism suggests potential for high clearance, the in vivo outcome also depends on additional factors such as liver blood flow, plasma protein binding, and metabolism in other organs. S9 data provides a preliminary indication, but should be confirmed with further in vivo pharmacokinetic studies [5].

  • How should I investigate the photostability of this compound? You can adapt principles from ICH Q1B guidelines and photostability studies on other compounds [1] [6]. Expose this compound solutions to controlled UV-VIS light (e.g., in a solar simulator) and analyze samples at intervals using LC-MS/MS to quantify the parent compound and identify photodegradation products [1] [6].

  • What should I do if my compound shows high metabolic stability in the S9 assay? High metabolic stability is generally favorable, indicating a longer duration of action. However, you should conduct further in vitro and in vivo experiments to confirm both the therapeutic benefits and to rule out any potential toxicological risks due to accumulation [5].

References

addressing sarolaner efficacy variations tick life stages

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Sarolaner Against Various Tick Species

The table below summarizes quantitative efficacy data from multiple laboratory studies. These studies typically involved a single oral administration of this compound at the minimum label dosage of 2 mg/kg, with efficacy determined by live tick counts 48 hours after treatment and subsequent weekly re-infestations.

Tick Species Life Stage Tested Efficacy Against Existing Infestation Efficacy Against Re-infestations (up to 35 days) Citations
Haemaphysalis longicornis (Asian longhorned tick) Nymph 100% (Day 2) 100% (Days 7, 14, 21); ≥97.4% (Days 28, 35) [1] [2]
Haemaphysalis elliptica (African yellow dog tick) Adult 100% (Day 2) 100% (Days 7, 14, 21, 28, 35) [3]
Amblyomma cajennense (Cayenne tick) Nymph 100% (Day 2) 100% (Days 7, 14); ≥99.6% (Days 21, 28, 35) [4]
Rhipicephalus sanguineus (Brown dog tick) Adult ≥99.6% (Day 2) ≥96.9% at 48h (Day 35); >90% at 24h (Day 35) [5] [6]
Ixodes scapularis (Black-legged tick) Adult ≥99.6% (Day 2) ≥96.9% (Day 35) [5]
Dermacentor variabilis (American dog tick) Adult ≥99.6% (Day 2) ≥96.9% (Day 35) [5]
Amblyomma americanum (Lone Star tick) Adult ≥99.6% (Day 2) ≥96.9% (Day 35) [5]

Standard Experimental Protocol for Tick Efficacy Evaluation

The high-quality studies cited follow a consistent and rigorous methodology, primarily aligned with the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines [1] [4]. The following diagram outlines a typical study workflow.

G Start Study Start Allocation Dog Allocation & Ranking Start->Allocation Infestation Tick Infestation (e.g., Day -2) Allocation->Infestation Treatment Treatment (Day 0) This compound (2 mg/kg) vs. Placebo Infestation->Treatment Counts Live Tick Counts 48 hours post-treatment/re-infestation Treatment->Counts e.g., Day 2 PostInfest Post-Treatment Re-infestations (Days 5, 12, 19, 26, 33) PostInfest->Counts e.g., Days 7, 14, 21, 28, 35 Counts->PostInfest Analysis Statistical Analysis Efficacy % = (Mean Placebo - Mean Treated) / Mean Placebo * 100 Counts->Analysis

Key Protocol Details:

  • Animals: Purpose-bred dogs (e.g., Beagles), with a sufficient wash-out period from previous parasiticides [1] [4].
  • Study Design: Randomized, complete block design, blinded, and placebo-controlled [1] [3].
  • Infestation: Each dog is infested with a known number of viable, unfed ticks (e.g., 50 adults or 200 nymphs). Placing ticks around the head and base of the ears mimics natural attachment sites [1] [4].
  • Tick Counts: Performed by systematic examination, parting the hair, and using fine-toothed combs. Counts often continue for a minimum time (e.g., 10 minutes) and extend if ticks are still being found [1] [2].
  • Statistical Analysis: Tick counts are usually log-transformed for analysis. Efficacy is calculated using Abbott's formula, and geometric mean live tick counts in the treated group are statistically compared to the placebo group [1] [2].

Troubleshooting & FAQs for Researchers

  • If you observe variations in efficacy between life stages, note that this can be influenced by the specific tick species. For example, while one study on H. longicornis used nymphs [1], studies on other species like R. sanguineus and H. elliptica used adults [5] [3]. Differences in the physiology and feeding behavior between life stages can lead to variations. It is crucial to design experiments that test the specific life stage relevant to your research objectives.
  • If you are testing speed of kill, follow protocols that include counts at multiple time points (e.g., 8, 12, and 24 hours). Research shows that while 48-hour counts are standard for efficacy claims, this compound can achieve >94% efficacy against R. sanguineus within 8 hours and >99% within 12 hours of treatment [6]. This rapid speed of kill is critical for evaluating the compound's potential to prevent tick-borne pathogen transmission.

References

sarolaner administration techniques ensure complete dosing

Author: Smolecule Technical Support Team. Date: February 2026

Standard Administration Protocol

The following table summarizes the core steps for administration, based on product information and veterinary guidelines [1] [2] [3].

Step Action Rationale & Key Details
1. Dosing Determine correct tablet strength based on dog's precise weight [1] [3] Under-dosing reduces efficacy; overdosing increases safety risk. Confirm dose provides minimum sarolaner dosage of 2 mg/kg (0.91 mg/lb) [3].
2. Offering Offer tablet by hand, in food, or as a pill [3] Tablets are palatable; most dogs consume voluntarily (59.5% in field studies) or with food (32.01%) [4].
3. Observing Watch dog for few minutes to ensure complete dose consumed [1] [3] Critical step to prevent loss or refusal of part of the dose, which would result in under-dosing.

The workflow for the standard administration protocol and how to handle vomiting can be summarized as follows:

Start Start this compound Administration Offer Offer Chewable Tablet (by hand, in food, or as pill) Start->Offer Observe Observe Dog Closely Offer->Observe Decision_Consumed Complete Dose Consumed? Observe->Decision_Consumed Success Dosing Successful Decision_Consumed->Success Yes Decision_Vomit Did Vomiting Occur? Decision_Consumed->Decision_Vomit No Decision_Vomit->Success No Time1 Within 1 hour post-administration? Decision_Vomit->Time1 Yes Time2 1 to 3 hours post-administration? Time1->Time2 Action1 Re-dose Immediately Time1->Action1 Time3 More than 3 hours post-administration? Time2->Time3 Action2 Do NOT Re-dose Absorption is partial. Consult vet for backup plan. Time2->Action2 Action3 Do NOT Re-dose Absorption is likely complete. Time3->Action3

Quantitative Efficacy and Pharmacokinetics for Experimental Design

For researchers, understanding the rapid onset of action and pharmacokinetic profile of this compound is critical for designing efficacy studies. The data below, derived from controlled laboratory studies, provide key benchmarks.

Table 1: this compound Efficacy Timeline Post-Dosing [3] [4]

Parasite Time Post-Dosing Efficacy / Key Action
Fleas (Ctenocephalides felis) 3 hours Begins to kill; significant reduction in counts [3].
8 hours ≥96.2% efficacy; 100% efficacy in some studies [3] [4].
24 hours 100% efficacy against adult fleas [3].
35 days Maintains >89% efficacy 8 hours after re-infestation [4].
Ticks (Amblyomma maculatum) 8 hours 80.2% reduction in mean live tick counts [4].
12 hours 99.0% reduction in mean live tick counts [4].
48 hours ≥99.1% efficacy against multiple species [3] [4].

Table 2: Key Pharmacokinetic Parameters (Single oral dose of 2 mg/kg to Beagle dogs) [3]

Parameter Value (Fasted Dogs) Value (Fed Dogs) Notes
T~max~ (Time to max concentration) 3 hours 3 hours Rapid absorption.
C~max~ (Max plasma concentration) 1100 ng/mL Data not specified
Oral Bioavailability 86% 107% Administration with food may enhance absorption.
Apparent Half-life (T~1/2~) 10 days 12 days Supports monthly dosing interval.
Protein Binding ≥99.9% ≥99.9% Highly bound to plasma proteins.

Critical Safety and Tolerability Notes for Studies

  • Neurological Adverse Events: this compound is a member of the isoxazoline class. This class has been associated with neurologic adverse reactions, including tremors, ataxia, and seizures in dogs with or without a history of seizures [1] [3]. Use with extreme caution in dogs with a history of seizures or neurologic disorders.
  • General Tolerability: In field studies, the most frequently reported adverse reactions were gastrointestinal, such as vomiting and diarrhea [1] [3]. Other observed reactions include lethargy and anorexia.
  • Special Populations: The safe use of this compound has not been evaluated in breeding, pregnant, or lactating dogs [1] [3].

References

sarolaner storage conditions powder stability data

Author: Smolecule Technical Support Team. Date: February 2026

Sarolaner Powder Storage & Handling

For the solid (powder) form of this compound, the recommended storage conditions are as follows [1]:

Form Storage Condition Note
Solid (Powder) 4°C, sealed storage, away from moisture To maintain stability of the powder itself.

For preparing stock solutions, use the protocols below to ensure compound stability [1]:

Solution Form Storage Condition Stability Duration
Stock Solution in DMSO -80°C 6 months
Stock Solution in DMSO -20°C 1 month (sealed, away from moisture)

Experimental Protocol for Stock Solution Preparation

Here is a detailed methodology for preparing this compound stock solutions based on the manufacturer's instructions [1]:

  • Reconstitution: Prepare the stock solution by dissolving this compound powder in DMSO. The typical stock concentration is 75 mg/mL.
  • Aliquoting: Upon preparation, aliquot the stock solution into smaller, single-use vials to minimize repeated freeze-thaw cycles and prevent moisture absorption.
  • Storage: Store the aliquots at either -80°C (for long-term storage up to 6 months) or -20°C (for short-term storage up to 1 month). Ensure vials are tightly sealed.
  • Usage: When needed, thaw aliquots at room temperature and use immediately. Gently vortex if necessary. Avoid repeated freezing and thawing of the same aliquot.

Analytical Method for Stability Assessment

While specific stability data is not available, you can monitor this compound stability in solution using this validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method [2].

  • Instrumentation: Acquity UPLC system coupled to a XEVO TQ-XS triple quadrupole tandem mass spectrometer.
  • Chromatography:
    • Column: Acquity HSS T3 (1.8 μm, 2.1 × 100 mm)
    • Mobile Phase:
      • A: 0.1% formic acid in acetonitrile
      • B: 0.1% formic acid in water
    • Gradient Elution: | Time (min) | Flow Rate (mL/min) | % Mobile Phase A | | :--- | :--- | :--- | | 0.00 | 0.35 | 35.0 | | 2.70 | 0.35 | 28.0 | | 3.00 | 0.35 | 0.0 | | 3.50 | 0.35 | 35.0 |
    • Column Temperature: 35°C
    • Injection Volume: 1 μL
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), positive
    • This compound Precursor Ion (m/z): 581.03
    • Product Ions (m/z): 457.0 (quantification), 415.9 (confirmation)

Key Stability Considerations & Troubleshooting

  • Moisture is Critical: this compound's stability is highly dependent on protection from moisture. Always handle the powder and solutions in a dry environment and ensure containers are sealed immediately after use [1].
  • DMSO Impact: Be aware that DMSO quality and age can significantly impact solubility and stability. Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions [1].
  • Stability Data Gap: The available search results do not provide definitive data on the compound's shelf life under the recommended storage conditions or its solution stability at various pH levels and temperatures. This data would typically come from the manufacturer's rigorous internal stability studies.

Experimental Workflow for Handling this compound

The following diagram summarizes the key steps for handling this compound in a laboratory setting:

G Start Start: Receive this compound Powder Storage Store Powder at 4°C Sealed & Dry Start->Storage Decision1 Prepare Stock Solution? Storage->Decision1 Decision1->Storage No Prep Weigh Powder Dissolve in Anhydrous DMSO Decision1->Prep Yes Aliquot Aliquot into Small Vials Prep->Aliquot StoreSol Store Aliquots at -80°C (Stable ~6 months) Aliquot->StoreSol Use Thaw Aliquot Use Immediately Avoid Refreeze StoreSol->Use Analyze Optional: Monitor Stability via UPLC-MS/MS Use->Analyze

References

overcoming methodological challenges sarolaner efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why might my study show different efficacy results for the various branded formulations containing sarolaner?

    • A: A primary reason is the difference in the active this compound dose between products. Studies have demonstrated that the minimum dose of 2.0 mg/kg in Simparica can have a faster and sometimes greater efficacy compared to the lower 1.2 mg/kg dose in Simparica TRIO [1] [2]. This is particularly noticeable in the "speed of kill" against challenging ticks like Amblyomma americanum and in mosquito insecticidal activity [1] [2]. Ensure you are using the correct product and dose for your research objectives.
  • Q2: The efficacy of this compound seems to vary significantly between tick species. Is this documented?

    • A: Yes. Ticks like *Amblyomma americanum* (Lone Star tick) are considered more difficult to control with isoxazoline products, including this compound, compared to other common species such as Ixodes scapularis or Dermacentor variabilis [1]. This inherent variability means that a study's results are highly specific to the parasite species used, and efficacy against one species cannot be directly extrapolated to another.
  • Q3: What is a critical study design element I must check when comparing this compound to other long-acting ectoparasiticides?

    • A: You must align the timing of efficacy assessments with the labeled re-administration intervals for each product [3]. For example, a conclusion that this compound has superior residual efficacy to fluralaner is invalid if assessments occur long after fluralaner's recommended 12-week treatment interval has passed and the comparison product was not re-dosed as per its label [3].
  • Q4: Beyond fleas and ticks, what other parasites can be included in a this compound efficacy model?

    • A: Research supports the investigation of this compound against a broader range of parasites. The combination product Simparica TRIO (this compound/moxidectin/pyrantel) has shown efficacy in preventing infection with the eyeworm Thelazia callipaeda and provides insecticidal activity against mosquitoes (Aedes aegypti) [4] [2]. These findings open avenues for research beyond core ectoparasites.

Evidence and Comparative Data

The tables below consolidate quantitative data from published studies to inform your experimental design and expectations.

Table 1: Impact of this compound Formulation and Dose on Efficacy

Parasite Study Parameter Simparica (2.0 mg/kg) Simparica TRIO (1.2 mg/kg) Key Takeaway
Amblyomma americanum (Tick) Efficacy at 24h post-infestation on Day 28 83.1% [1] 59.3% [1] The higher dose provides significantly faster kill against this hardy tick species.
Aedes aegypti (Mosquito) ≥90% insecticidal efficacy duration 35 days (from 48h post-exposure) [2] 28 days (from 72h post-exposure) [2] The higher dose provides a longer duration of high-level mosquito control.

Table 2: Variable Efficacy Against Different Tick Species

Tick Species Typical Label Efficacy Timepost-infestation Context & Challenge
Amblyomma americanum (Lone Star Tick) 72 hours [1] Considered a "dose-limiting" species; requires more time for control compared to other ticks [1].
Ixodes scapularis (Black-legged Tick) 48 hours [1] Generally controlled more quickly than A. americanum under the same treatment.

Experimental Protocols for Reference

Here are summarized methodologies from key studies that you can adapt for your work.

1. Protocol for Evaluating Speed of Tick Kill

This methodology is adapted from a 2025 study comparing the initial and residual speed of kill of this compound against Amblyomma americanum on dogs [1].

  • Animal Allocation: Use dogs (e.g., beagles) ranked by pre-study tick carrying capacity and randomly allocated to treatment or control groups in a blinded, complete block design [1].
  • Infestation: Infest each dog with a known number of unfed adult ticks (e.g., ~50, with a 1:1 male-to-female ratio) on designated days (e.g., Day -2 for existing infestation, and Days 21, 28, 35 for re-infestation) [1].
  • Treatment: Orally administer the investigational product (e.g., this compound) or control to treated groups once on Day 0 [1].
  • Tick Counts and Assessment: Perform live tick counts at multiple time points post-treatment and post-infestation (e.g., 8, 12, 24, 48, 72 hours). Calculate percentage efficacy based on the reduction in mean live tick counts in the treated group compared to the untreated control group at each timepoint [1].

The workflow can be summarized as follows:

G Speed of Tick Kill Study Workflow start Study Start allocation Animal Allocation & Ranking (based on tick carrying capacity) start->allocation infestation1 Initial Tick Infestation (e.g., Day -2) allocation->infestation1 treatment Treatment Administration (Oral, Day 0) infestation1->treatment infestation2 Sequential Re-infestations (e.g., Days 21, 28, 35) treatment->infestation2 data_collection Live Tick Counts at multiple timepoints post-treatment & post-infestation infestation2->data_collection analysis Efficacy Calculation (% reduction vs. control) data_collection->analysis conclusion Study Conclusion analysis->conclusion

2. Protocol for Assessing Mosquito Insecticidal Activity

This methodology is based on a 2023 study evaluating the insecticidal activity of this compound against Aedes aegypti in dogs [2].

  • Animal Allocation and Dosing: Allocate dogs to groups (untreated control, Simparica, Simparica TRIO) based on pre-treatment mosquito counts. Administer treatment orally once on Day 0 [2].
  • Mosquito Challenge: Expose each sedated dog to a set number of unfed female adult mosquitoes (e.g., 50) for 1 hour on post-treatment days (e.g., 1, 7, 14, 21, 28, 35) [2].
  • Data Collection: After exposure, collect and count all mosquitoes. Categorize them as live, moribund, or dead, and as fed or unfed. Maintain live fed mosquitoes and record mortality at specific intervals (e.g., 12, 24, 48, 72, 96, 120 hours post-exposure) [2].
  • Efficacy Calculation: Calculate insecticidal efficacy based on the reduction in the mean number of live fed mosquitoes in the treated groups compared to the untreated control group for each timepoint [2].

The experimental flow is as follows:

G Mosquito Insecticidal Activity Assay start Study Start allocation Animal Allocation & Grouping (based on pre-treatment counts) start->allocation treatment Single Oral Treatment (Day 0) allocation->treatment mosquito_challenge Sequential Mosquito Challenges (e.g., Days 1, 7, 14, 21, 28, 35) treatment->mosquito_challenge categorization Mosquito Collection & Categorization (Live/Moribund/Dead, Fed/Unfed) mosquito_challenge->categorization mortality_tracking Post-Exposure Mortality Tracking over 48-120 hours categorization->mortality_tracking analysis Efficacy Calculation (% reduction in live fed mosquitoes) mortality_tracking->analysis conclusion Study Conclusion analysis->conclusion

References

sarolaner combination therapies parasite resistance management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of sarolaner?

    • A: this compound is an isoxazoline compound that selectively inhibits GABA- and glutamate-gated chloride channels in the nervous systems of invertebrates [1]. This dual-action overstimulates the arthropod nervous system, leading to paralysis and death. Its high affinity for arthropod-specific receptors makes it a potent option, potentially even against parasites resistant to other insecticide classes [1].
  • Q2: Is there documented resistance to this compound in field populations?

    • A: As of the latest studies, this compound has demonstrated high efficacy against field isolates of parasites. Notably, it maintained 100% efficacy over 35 days against the KS1 strain of cat flea (Ctenocephalides felis), which is known to have tolerance to other insecticides like fipronil, imidacloprid, and permethrin [2]. However, the scientific community acknowledges that insecticide resistance is an ongoing evolutionary challenge, and continuous monitoring is essential.
  • Q3: What are the scientific rationales for developing this compound combination therapies?

    • A: The rationale is rooted in a core principle of resistance management: using multiple mechanisms of action. Combining compounds with different targets makes it significantly more difficult for parasites to develop resistance. This paradigm is well-established in other fields, such as cancer therapy and infectious diseases, where multi-drug regimens are standard to preempt and overcome resistance [3] [4]. Combining this compound with anthelmintics (e.g., moxidectin and pyrantel) creates a broad-spectrum product that simultaneously controls ecto- and endoparasites, which is a practical approach in veterinary medicine [5].
  • Q4: What are the key regulatory considerations for novel-novel drug combinations?

    • A: Regulatory bodies like the FDA and EMA do not necessarily require each component of a combination product to be approved individually before the combination itself is approved [4]. The focus is on the safety and efficacy of the combination as a unique entity. However, regulators generally expect a strong scientific rationale and may require data from robust clinical trials specifically designed for the combination product [4]. Early engagement with regulatory agencies is highly advised to align on development strategies and data requirements.

Troubleshooting Common Experimental Challenges

Challenge & Phenomenon Root Cause Hypothesis Recommended Experimental Action

| Unexpected Inefficacy Live parasites found on treated animals post-dose. | Incorrect dosing/administration; product quality issue; potential early signs of tolerance. | Verify dosage calculation and administration (e.g., ensure entire dose consumed) [6]. Check product storage and expiry. Isolate parasites for in vitro efficacy testing against a susceptible lab strain. | | Inconsistent Lab Results High variability in parasite mortality in controlled studies. | Non-standardized parasite strains; variations in bioassay protocols; host animal factors (e.g., breed, health). | Use well-characterized, recent field isolates and lab reference strains [7] [2]. Strictly standardize infestation counts, environmental conditions, and assessment methods across all replicates. | | Safety Signal Investigation Neurological adverse events (e.g., tremors, ataxia) in animal subjects. | Individual animal susceptibility; drug interactions; overdose. | Review subject history for pre-existing neurological conditions [6] [1]. Screen for concomitant use of other GABAergic drugs. Conduct pharmacokinetic studies to rule out altered metabolism. |

Quantitative Efficacy Data for Experimental Design

The table below summarizes key efficacy data from pivotal studies to serve as a benchmark for your research.

Parasite Species Study Type Efficacy (%) & Timeframe Key Finding for Researchers

| Cat Flea (C. felis, insecticide-tolerant KS1 strain) | Laboratory [2] | 100% (Day 1 to Day 35) | Effective against a strain with known tolerance to other insecticide classes. | | Cat Flea (C. felis, field strains) | Laboratory [2] | ≥ 99.8% (24 hours post-treatment/reinfestation, through Day 35) | Confirms rapid speed of kill and sustained month-long efficacy. | | Dog Flea (C. canis) | Laboratory [2] | 99.8-100% (through Day 35) | Demonstrates equivalent efficacy against a different Ctenocephalides species. | | Generalized Demodicosis (D. canis) | Field Study [5] | 100% (by Day 90 after 3 monthly treatments) | Highlights utility beyond fleas/ticks for mite infestations. | | Fleas (Natural Infestation) | Field Study (vs. Spinosad) [8] | >99% (geometric mean reduction at Day 14) | Provides real-world performance data and comparison to another oral product. |

Standardized Experimental Protocol for In Vivo Efficacy

This protocol is adapted from methods used in controlled laboratory studies [2] and can be customized for your research on combination therapies.

1. Objective: To evaluate the efficacy and persistent activity of a this compound-containing formulation against an experimental flea infestation on dogs.

2. Animals & Group Allocation:

  • Use purpose-bred dogs (e.g., Beagles) of appropriate age and health status.
  • Randomly allocate dogs to treatment groups (e.g., Test Article, Positive Control, Placebo/Untreated Control). Ensure groups are balanced by body weight. A minimum of 8-10 dogs per group is typical for statistical power.

3. Parasites:

  • Use a well-defined strain of Ctenocephalides felis felis. Recent field isolates are valuable for resistance monitoring.
  • Infect each dog with approximately 100 unfed adult fleas.

4. Treatment and Infestation Schedule:

  • Day -1: Perform primary infestation.
  • Day 0 (24 hours post-infestation): Perform pre-treatment flea counts. Administer treatments orally according to group allocation. The dose should be accurately calculated based on individual body weight.
  • Post-Treatment: Conduct flea counts 24 hours after treatment (Day 1) to assess initial efficacy.
  • Persistent Activity: Re-infest all dogs with ~100 fleas at weekly intervals (e.g., Days 7, 14, 21, 28) and conduct flea counts 24 hours after each re-infestation to determine the duration of protection.

5. Data Collection & Analysis:

  • Flea Counts: A trained technician, blinded to the treatment groups, should comb each dog systematically for a minimum of 10 minutes to count and remove all live fleas.
  • Efficacy Calculation: Calculate percent efficacy for each group at each time point using the formula: % Efficacy = [(Mean count on Untreated Control - Mean count on Treated) / Mean count on Untreated Control] * 100
  • Statistical Analysis: Use appropriate statistical models (e.g., ANOVA, linear mixed models) to compare geometric or arithmetic mean flea counts between groups.

Experimental Workflow and Mechanism of Action

To aid in visualizing the core experimental design and the drug's mechanism, the following diagrams can serve as a reference.

f Flea Efficacy Study Workflow start Study Start alloc Animal Allocation & Randomization start->alloc infest1 Primary Flea Infestation (Day -1) alloc->infest1 treat Treatment Administration (Day 0) infest1->treat count1 24-Hour Post-Treatment Flea Count (Day 1) treat->count1 infest2 Weekly Flea Re-infestation count1->infest2 count2 24-Hour Post-Reinfestation Flea Count infest2->count2 count2->infest2 Repeat for study duration analysis Data Analysis & Efficacy Calculation count2->analysis

f This compound MoA in Arthropods This compound This compound Ingestion target Binds to GABA & Glutamate- gated Chloride Channels This compound->target effect Uncontrolled Influx of Chloride Ions target->effect death Neuromuscular Hyperexcitation, Paralysis, and Death effect->death

References

sarolaner afoxolaner fluralaner comparative in vitro potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative In Vitro Potency at a Glance

The table below summarizes key in vitro potency parameters for sarolaner, afoxolaner, and fluralaner, based on data from the search results.

Compound Target Parasite In Vitro Potency (LC value) Experimental Context & Notes
This compound [1] Cat flea (Ctenocephalides felis) LC₈₀: 0.3 μg/mL Blood feeding assay; superior potency vs. afoxolaner & fluralaner [1].
Soft tick (Ornithodoros turicata) LC₁₀₀: 0.003 μg/mL In vitro ingestion assay; superior potency vs. afoxolaner & fluralaner [1].
Fluralaner [2] Mite (Sarcoptes scabiei) LC₅₀ (1h): 14.61 mg/mL Direct exposure assay in petri dishes; mites from experimentally infested pigs [2].
Afoxolaner In vitro data not available in search results

Detailed Experimental Protocols

The methodologies from the key experiments cited are detailed below.

  • In Vitro Assays for this compound (from [1])

    • Flea Assay: Initial whole organism screening was conducted in vitro using a blood feeding assay against the cat flea, Ctenocephalides felis. This method assesses the compound's ability to kill parasites when ingested through a blood meal [1].
    • Tick Assay: Compounds effective against fleas were subsequently tested in an in vitro ingestion assay against the soft tick, Ornithodoros turicata [1].
    • Comparative Potency: A head-to-head in vitro assay with afoxolaner and fluralaner was conducted, in which this compound demonstrated superior flea and tick potency [1].
  • In Vitro Assay for Fluralaner against Mites (from [2])

    • Parasite Source: Sarcoptes scabiei mites were sourced from skin crusts collected from experimentally infested pigs.
    • Assay Procedure: In vitro drug sensitivity assays were conducted using six-well cell culture plates. Test solutions (e.g., fluralaner diluted in mineral oil) were added to the wells.
    • Exposure and Evaluation: Adult female mites were added to each well. Mite mortality was defined as a lack of movement when stimulated with a probe and recorded at multiple time points post-exposure (15 min, 30 min, 1 h, etc.) to determine lethal concentrations (LC₅₀) and survival times [2].

Mechanism of Action and Experimental Workflow

The following diagrams, created using Graphviz's DOT language, illustrate the shared mechanism of action of isoxazoline compounds and the general workflow for the in vitro assays described.

mechanism_of_action cluster_arthropod Arthropod Nervous System Isoxazoline Isoxazoline Inhibition Channel Inhibition Isoxazoline->Inhibition GABA_Receptor GABA-gated Chloride Channel Overstimulation Neurological Overstimulation GABA_Receptor->Overstimulation Glutamate_Receptor Glutamate-gated Chloride Channel Glutamate_Receptor->Overstimulation Inhibition->GABA_Receptor Inhibition->Glutamate_Receptor Death Arthropod Death (Convulsions, Paralysis) Overstimulation->Death

in_vitro_workflow Source Source S1 Laboratory-bred parasite strain Source->S1 S2 Harvest from experimentally infested host Source->S2 Prep Prep P1 Isolate parasites from crusts/cultures Prep->P1 P2 Prepare test compound dilutions Prep->P2 Exposure Exposure E1 Add parasites & test solution to well plates Exposure->E1 E2 Incubate at set temperature/humidity Exposure->E2 Eval Eval Ev1 Monitor mortality at set time intervals Eval->Ev1 Ev2 LC50 / Survival time analysis Eval->Ev2 Result Result R1 Quantitative Potency Data Result->R1

Key Insights and Data Gaps

  • This compound's In Vitro Profile: The available data from its discovery phase indicates that this compound has high in vitro potency against both fleas and ticks, reportedly superior to afoxolaner and fluralaner in head-to-head assays [1].
  • Fluralaner's Broad Spectrum: While direct comparative in vitro data against fleas and ticks was not found in the results, one study confirms the potent in vitro acaricidal activity of fluralaner against Sarcoptes scabiei mites [2].
  • Critical Data Gap: The search results lacked direct, head-to-head in vitro potency data (like IC₅₀ or LC₅₀ values) for all three compounds against the same parasite species under identical laboratory conditions. The comparison of this compound's LC values with fluralaner's LC₅₀ against mites is not equivalent, as the values (LC₈₀/LC₁₀₀ vs. LC₅₀), target organisms (fleas/ticks vs. mites), and experimental setups differ significantly [1] [2].

References

sarolaner imidacloprid permethrin speed of kill comparison

Author: Smolecule Technical Support Team. Date: February 2026

Speed of Kill Comparison

Parasite Product Efficacy at 8h Efficacy at 12h Efficacy at 24h Study Duration Citation
Dermacentor reticulatus (Tick) Sarolaner ≥75.6% Not Specified 100% Day 0 (treatment of existing infestation) [1]
Imidacloprid + Permethrin No significant reduction No significant reduction 48.1% [1]
Rhipicephalus sanguineus (Tick) This compound >94% >99% >99% Day 0 (treatment of existing infestation) [2]
Rhipicephalus sanguineus (Tick) This compound 94.7% 100% 100% 48h post-treatment (against pre-attached ticks) [3]
Imidacloprid + Permethrin 36.9% (at 2h) 63.3% 80.1% [3]
Ctenocephalides felis (Flea) This compound ≥98.8% ~100% 100% 35 days (against weekly re-infestations) [4]

Residual Efficacy Over Time

This table shows how this compound maintains a rapid speed of kill for at least 35 days after a single dose, which is crucial for breaking the parasite life cycle.

Time Point This compound Efficacy at 24h (against ticks) Imidacloprid + Permethrin Efficacy at 24h (against ticks)
Day 7 ≥95.8% Significantly lower than this compound [1]
Day 35 ≥95.8% Declined to <45% (based on a comparison with another oral product) [2]

Experimental Protocol Overview

The data in the tables above were generated under standardized, controlled conditions. Here are the key methodological details from the cited studies:

  • Study Design: All studies were masked, randomized, and placebo-controlled [1] [2] [4]. This means the personnel counting parasites did not know which treatment each dog had received, and dogs were randomly assigned to treatment groups to avoid bias.
  • Animals: The studies used purpose-bred dogs (such as Beagles) that were confirmed to be good hosts for parasites [1] [2].
  • Parasite Infestation: Dogs were infested with a known number of unfed adult ticks or fleas (e.g., 50 ticks or 100 fleas) before treatment and again weekly after treatment to test residual efficacy [1] [2] [4].
  • Parasite Assessment: Live parasites were counted through careful, systematic combing of the entire dog. Counts were performed at precise intervals after treatment and re-infestation (e.g., 8, 12, and 24 hours) [1] [4].
  • Efficacy Calculation: Efficacy was determined at each time point by comparing the mean live parasite counts on treated dogs to those on placebo-treated dogs, using Abbott's formula [1] [5].
  • Statistical Analysis: Data were analyzed using appropriate statistical models (e.g., mixed linear models in SAS) with a significance level of α = 0.05 [1] [2].

Visualizing the Comparative Efficacy

The following diagram illustrates the overall finding from the research, showing this compound's faster onset of action and more sustained speed of kill.

cluster_sar This compound (Systemic) cluster_imp Imidacloprid + Permethrin (Topical) Start Treatment Administration (Day 0) S1 Rapid systemic distribution via bloodstream Start->S1 I1 Cutaneous distribution across skin surface Start->I1 S2 Tick feeds, receives dose of active ingredient S1->S2 S3 Rapid kill: >90% efficacy within 8-12 hours S2->S3 S4 Sustained high efficacy (>95%) for 35 days S3->S4 I2 Tick must contact active ingredient on skin I1->I2 I3 Slower, inconsistent kill Low efficacy at 24h I2->I3 I4 Residual efficacy declines significantly over time I3->I4

The data consistently demonstrates that this compound provides a faster and more reliable speed of kill against both ticks and fleas compared to imidacloprid + permethrin.

References

sarolaner efficacy comparison monthly versus 12-week treatments

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Monthly vs. 12-Week Topical Treatments

Parasite Treatment Regimen (Product) Efficacy & Duration Key Comparative Findings

| Cat Flea (Ctenocephalides felis) | Monthly: Selamectin + Sarolaner (Revolution Plus) 12-Week: Fluralaner (Bravecto) | Monthly: ≥98.6% efficacy over 3 months [1] [2] 12-Week: ≥94.6% efficacy over 3 months [1] [2] | Both regimens provided equivalent high efficacy for flea control over 12 weeks [1] [2]. | | Black-Legged Tick (Ixodes scapularis) | Monthly: Selamectin + this compound (Revolution Plus) 12-Week: Fluralaner (Bravecto) | Monthly: >99% efficacy 72h post-reinfestation for 1 month; high efficacy maintained over 3 monthly doses [3] 12-Week: >99% efficacy up to Day 70; 95.7% on Day 84 [3] | Both regimens provided high and consistent efficacy against I. scapularis for 12 weeks with no clear advantage of one over the other [3]. | | Lone Star Tick (Amblyomma americanum) | Monthly: Selamectin + this compound (Revolution Plus) | Monthly: >99.1% efficacy 72h post-reinfestation for at least 29 days [4] | Specific comparative data for 12-week treatment not available in search results. |

Detailed Experimental Protocols

  • Study Design: Randomized, blinded, and placebo-controlled trials, conducted in compliance with Good Clinical Practice guidelines and WAAVP (World Association for the Advancement of Veterinary Parasitology) recommendations [1] [3].
  • Animal Subjects: Domestic short-haired cats.
  • Infestation and Assessment:
    • Cats are infested with a known number of parasites (e.g., 100 fleas or ~50 ticks) prior to treatment and at regular intervals afterward (e.g., biweekly for fleas, weekly for ticks) [1] [4] [3].
    • Live parasites are counted and removed through systematic combing at specific time points (e.g., 24, 48, or 72 hours) after treatment and each reinfestation [1] [3].
  • Efficacy Calculation: Efficacy is determined by the percent reduction in geometric mean live parasite counts in the treated group compared to the placebo control group at each time point [1] [4].
  • Treatment Administration:
    • Revolution Plus/Stronghold Plus: Applied topically at the base of the neck at a minimum dosage of 6.0 mg/kg selamectin and 1.0 mg/kg this compound on Day 0, and again on Days 30 and 60 for a 12-week evaluation [1] [3].
    • Bravecto for Cats: Applied topically at a minimum dosage of 40 mg/kg fluralaner as a single treatment on Day 0 [1] [3].

The following diagram illustrates this standard experimental workflow.

G Start Study Start Allocation Animal Allocation & Randomization to treatment groups Start->Allocation PreInfest Pre-Treatment Infestation with target parasites Allocation->PreInfest Treatment Treatment Administration (Day 0) PreInfest->Treatment PostInfest Post-Treatment Re-infestations (at scheduled intervals) Treatment->PostInfest Assessment Parasite Count & Assessment (24/48/72h post-infestation) PostInfest->Assessment Analysis Efficacy Calculation: % reduction vs. placebo Assessment->Analysis Conclusion Study Conclusion & Data Interpretation Analysis->Conclusion

Key Insights for Product Development

  • Class-Wide Efficacy: The high efficacy of both this compound and fluralaner underscores the potency of the isoxazoline class. These compounds act by inhibiting insect-specific GABA and glutamate channels, leading to parasite death [5].
  • Strategic Dosing Considerations: The choice between monthly and extended-duration formulations may involve trade-offs between owner compliance (monthly) and convenience (12-week), rather than efficacy alone for the indicated periods.
  • Spectrum of Activity: Beyond fleas and ticks, the this compound/selamectin combination (Revolution Plus) has demonstrated high efficacy against mites like Notoedres cati (feline scabies) in field studies [6]. This broader parasite profile can be a significant differentiator.

References

sarolaner consistent efficacy 24-hour kill 5-week duration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetics

Sarolaner is an isoxazoline class ectoparasiticide that works by inhibiting insect-specific chloride channels, leading to parasite death [1] [2].

  • Target Receptors: It selectively inhibits arthropod GABA-gated (GABA-Cl) and glutamate-gated (GluCl) chloride channels in the neuromuscular junction. This overstimulates the nervous system, causing parasite death [1] [2].
  • Selectivity: The targeted chloride channels in invertebrates are distinct from those in mammals, contributing to this compound's safety profile in dogs [2].
  • Pharmacokinetics: After oral administration, this compound is rapidly absorbed, achieves high bioavailability (>85%), and has a half-life of 11-12 days, supporting its sustained monthly efficacy [1] [2].

The following diagram illustrates its mechanism of action.

G This compound This compound GABA_Receptor GABA-gated Chloride Channel (GABA-Cl) This compound->GABA_Receptor Binds to Glutamate_Receptor Glutamate-gated Chloride Channel (GluCl) This compound->Glutamate_Receptor Binds to Inhibition Inhibition of Chloride Influx GABA_Receptor->Inhibition Glutamate_Receptor->Inhibition Hyperexcitation Neuromuscular Hyperexcitation Inhibition->Hyperexcitation Death Parasite Death Hyperexcitation->Death

Comparative Efficacy Against Ticks

The tables below summarize the speed of kill for this compound compared to other products against two tick species, Rhipicephalus sanguineus (Brown Dog Tick) and Dermacentor reticulatus (Ornate Dog Tick).

Efficacy Against Rhipicephalus sanguineus (Brown Dog Tick) [3]

Product Active Ingredient Dosing Day 0 Day 7 Day 14 Day 28 Day 35 Day 44 Day 56 Day 74 Day 95
Simparica This compound Monthly (Days 0, 30, 60) 100% 100% 100% 100% 100% 99.6% 99.3% 98.5% 98.5%
Bravecto Fluralaner Single Dose (Day 0) 100% 100% 100% 100% 99.5% 95.5% 82.2% 70.3% 62.5%

Note: Efficacy is expressed as % reduction in geometric mean live tick counts at 24 hours after infestation. Data sourced from a study comparing monthly this compound with a single dose of fluralaner over 95 days [3].

Efficacy Against Dermacentor reticulatus (Ornate Dog Tick) and Fleas [4] [5]

Parasite Product Active Ingredient Day 0 Day 7 Day 14 Day 21 Day 28 Day 35
D. reticulatus Simparica This compound 100% 99.9% 99.6% 99.8% 99.2% 95.8%
D. reticulatus Advantix Imidacloprid + Permethrin 48.1% 86.6% 84.2% 87.9% 84.3% 79.3%
C. felis (Fleas) Simparica This compound 100% 100% 100% 100% 100% 100%
C. felis (Fleas) NexGard Afoxolaner 100% >99.9% >99.9% >99.9% >99.9% 99.4%

Note: Efficacy for ticks and fleas is expressed as % reduction in geometric mean live counts at 24 hours after infestation. Data for D. reticulatus sourced from a study comparing a single oral dose of this compound with a topical application of imidacloprid + permethrin over 35 days [4]. Data for fleas (C. felis) sourced from a study comparing a single oral dose of this compound and afoxolaner over 35 days [5].

Representative Experimental Protocol

The robust efficacy data for this compound is generated through standardized, controlled laboratory studies. The following diagram and description outline a typical study design.

G Animals Animal Selection & Acclimation (24 dogs, wash-out period) Infestation Induced Infestation (50 ticks or 100 fleas per dog) Animals->Infestation Allocation Random Allocation to Groups (Based on pre-treatment counts) Infestation->Allocation Treatment Treatment Administration (Oral or topical on Day 0) Allocation->Treatment Counts Parasite Counts (8h, 12h, 24h post-treatment & re-infestations) Treatment->Counts Analysis Statistical Analysis (Efficacy % reduction vs. placebo) Counts->Analysis

The key components of the experimental methodology include:

  • Animals and Design: Studies typically use 24 dogs in a randomized complete block design. Dogs are allocated to treatment groups (e.g., this compound, comparator, placebo) based on pre-treatment parasite counts to ensure even distribution [3] [4] [5].
  • Parasite Infestation and Assessment: Dogs are infested with a known number of unfed adult ticks (e.g., 50 ± 5) or fleas (e.g., 100 ± 5) prior to treatment and at weekly intervals. Critical assessments are performed at 8, 12, and 24 hours after treatment and each re-infestation to determine the speed of kill [3] [4] [5].
  • Efficacy Calculation: Efficacy is determined by the percent reduction in mean live parasite counts on treated dogs compared to placebo-treated dogs, using Abbott's formula [3] [4]. These studies are conducted in accordance with World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines [3] [4] [5].

Key Differentiating Factors

  • Consistent Speed of Kill: this compound maintains a rapid speed of kill (≥98.5% within 24 hours) for the entire monthly dosing interval against fleas and multiple tick species, whereas the efficacy of some longer-acting single doses (e.g., fluralaner) can decline significantly in the second and third months [3] [6].
  • Rapid Onset of Action: Against fleas, this compound starts killing within 4 hours and provides ≥98.8% efficacy within 8 hours of treatment or re-infestation throughout the 35-day study [5] [2].
  • Superior Efficacy in Comparisons: In head-to-head studies, this compound demonstrated a significantly faster speed of kill against fleas and the brown dog tick (R. sanguineus) compared to afoxolaner, particularly towards the end of the treatment period [5] [6].

References

sarolaner versus other isoxazolines spectrum of activity

Author: Smolecule Technical Support Team. Date: February 2026

Sarolaner Profile and Spectrum of Activity

This compound is an isoxazoline ectoparasiticide that inhibits insect and acarid GABA-gated and glutamate-gated chloride channels, leading to neuronal hyperexcitation, paralysis, and death of parasites [1] [2]. It is formulated as a monthly oral chewable tablet for dogs with a minimum recommended dose of 2 mg/kg [1].

The table below summarizes its validated spectrum of activity against major ectoparasites based on laboratory and field studies.

Parasite Efficacy Level Key Findings
Fleas (Ctenocephalides felis, C. canis) High >99.8% efficacy within 24h; 100% eradication of existing infestations in 12h; prevents reinfestation for 35 days [3] [4].
Ticks (R. sanguineus, D. variabilis, I. scapularis, A. americanum, A. maculatum) High >99% kill rate against pre-existing infestations; >96% efficacy against weekly reinfestations for 35 days [1].
Mites (Sarcoptes scabiei) High 100% reduction in live mite counts after two monthly doses; marked improvement in clinical signs [5].

Comparative Efficacy and Speed of Kill

Comparative studies highlight performance differences between isoxazolines, particularly in speed of kill and duration of effect, which are critical for preventing pathogen transmission.

Speed of Kill Against Ticks

Rapid elimination of ticks is crucial to interrupt disease transmission, which can begin within 3-24 hours of attachment [6]. A controlled laboratory study compared the speed of kill of this compound and afoxolaner against the brown dog tick (Rhipicephalus sanguineus):

Time Post-Treatment This compound Efficacy Afoxolaner Efficacy Significance
8 hours >94% Lower than this compound P ≤ 0.0286 [7]
12 hours >99% Lower than this compound P ≤ 0.0463 [7]
24 hours >99% <90% (from Day 7 onwards) P ≤ 0.0119 [7]

This study demonstrated that This compound had a significantly faster speed of kill against R. sanguineus than afoxolaner at 8 and 12 hours after treatment and re-infestation, and maintained superior efficacy at the 24-hour mark throughout the 35-day study [7].

Conversely, a study funded by a competitor indicated that lotilaner demonstrated a faster speed of kill against lone star ticks (Amblyomma americanum) than this compound and afoxolaner, achieving ≥90% efficacy at every 24-hour evaluation over 30 days [6]. This suggests that the relative performance may vary depending on the tick species.

Duration of Efficacy

Duration of efficacy is another key differentiator. The same study against R. sanguineus showed that at 24 hours post-reinfestation, the efficacy of afoxolaner fell below 90% from Day 7 onward and declined to less than 45% by Day 35. In contrast, This compound maintained >90% efficacy for the full 35-day duration [7].

Mechanism of Action and Selectivity

At the molecular level, the insecticidal activity of this compound is attributed to the S-enantiomer, which has higher binding affinity for insect GABA receptors than the R-enantiomer [8]. Computational studies have shown that the S-enantiomer forms a stable complex with the C. felis RDL GABA receptor (RDLR) through key interactions, including:

  • Hydrogen bonding with Ile256
  • π–π stacking with Phe326
  • Hydrophobic interactions with Ile267 and Ile268 [8]

These interactions confer high binding stability and explain the potent activity against both wild-type receptors and the A285S mutant associated with resistance [8]. The following diagram illustrates this binding mechanism.

G Sarolaner_S_Enantiomer Sarolaner_S_Enantiomer CfRDLR_BindingPocket C. felis RDL Receptor Binding Pocket Sarolaner_S_Enantiomer->CfRDLR_BindingPocket Binds to Ile256 Ile256 (Hydrogen Bond) CfRDLR_BindingPocket->Ile256 Phe326 Phe326 (π–π Stacking) CfRDLR_BindingPocket->Phe326 Ile267_Ile268 Ile267 & Ile268 (Hydrophobic Interactions) CfRDLR_BindingPocket->Ile267_Ile268 Insecticidal_Effect Insecticidal Effect: Channel Blockade → Neuronal Death CfRDLR_BindingPocket->Insecticidal_Effect  Leads to

Experimental Protocols for Key Studies

For scientists seeking to replicate or evaluate these findings, here are the methodologies from pivotal studies:

  • Efficacy & Speed of Kill Study [7]: A randomized, blinded, laboratory efficacy study was conducted. Dogs were infested with ~50 unfed adult R. sanguineus ticks prior to treatment and weekly for 5 weeks. Treatments (this compound at 2-4 mg/kg, afoxolaner at 2.5-6.8 mg/kg, or placebo) were administered orally on Day 0. Live ticks were counted in situ at 8, 12, and 24 hours after treatment and each subsequent weekly reinfestation. Efficacy was calculated based on geometric mean live tick counts relative to the placebo group.
  • Molecular Binding Study [8]: The binding mechanism of this compound enantiomers was investigated through computational methods. The 3D structures of wild-type and mutant (A285S) C. felis RDL receptors were built using homology modeling (SWISS-MODEL). Molecular docking was performed to predict binding affinity and pose, followed by molecular dynamics (MD) simulations (e.g., 100 ns in explicit solvent) to assess complex stability. Binding free energies were calculated using methods like MM/GBSA to quantify the contributions of key residues.

Safety and Selectivity Profile

While all isoxazolines have an excellent safety margin in mammals, the US FDA has issued a class-wide alert that they can cause neurologic adverse events (e.g., muscle tremors, ataxia, seizures) in some dogs, particularly those with a history of seizures [1] [2]. This is due to the potential for weak inhibition of mammalian GABA receptors.

A 2025 in vitro study provides a comparative safety insight:

Isoxazoline Effect on Human/Canine GABARs (IC₅₀)
Fluralaner Highest inhibition (IC₅₀: 1.9–13 µM) [9]
This compound Partial to high inhibition [9]
Afoxolaner Partial to high inhibition [9]
Lotilaner Lowest inhibition (IC₅₀: >30 µM) [9]

This suggests lotilaner may have a lower potential for direct neurological effects via mammalian GABARs in vitro, though a direct correlation with clinical adverse events remains difficult to establish [9].

Key Takeaways for Professionals

  • Spectrum and Speed: this compound offers a broad spectrum of activity with particularly rapid and persistent efficacy against a wide range of ticks, including the challenging lone star tick.
  • Performance is Context-Dependent: Direct, head-to-head comparisons show that the "best" isoxazoline can depend on the target parasite species and the metric of interest (e.g., initial speed of kill vs. long-term consistent efficacy).
  • Molecular Advantage: The structural rigidity of this compound's spiroazetidinebenzofuran moiety and the high affinity of its S-enantiomer contribute to its potent and stable binding to insect GABA receptors, even in the presence of certain resistance mutations [8].
  • Safety Nuance: All isoxazolines carry a neurological risk warning, but recent in vitro data indicate differences in their potency for mammalian GABA receptors, which may inform future molecule design for improved selectivity [9].

References

sarolaner comparative speed of kill Dermacentor reticulatus

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Speed of Kill Against Dermacentor reticulatus

The table below summarizes quantitative efficacy data from controlled laboratory studies, comparing sarolaner with other commercial acaricides.

Treatment (Active Ingredient) Formulation Dose Speed of Kill Post-Infestation Efficacy & Duration Citation
This compound (Simparica/Simparica Trio) Oral Chewable 2-4 mg/kg (Simparica) [1], 1.2 mg/kg (Simparica Trio) [2] 8h: ≥75.6% (Day 0); significant reduction at 8h & 12h on Days 7, 14, 35 [1] 24h: ≥95.8% for 35 days [1]; ≥97.2% for 28 days (Simparica Trio) [2] [1] [2]
Imidacloprid + Permethrin (Advantix) Spot-on 10-25 mg/kg + 50-125 mg/kg 8h/12h: No significant reduction (Day 0) [1] 24h: 48.1% (Day 0); consistently and significantly lower than this compound over 35 days [1] [1]
Afoxolaner (NexGard) Oral Chewable 2.5 mg/kg 24h 24h: 85.2% to 99.6% over 85 days [3] [3]
Fluralaner (Bravecto) Oral Chewable 25 mg/kg 24h 24h: 63.4% to 99.1% over 85 days [3] [3]
Lotilaner (Credelio) Oral Chewable 20-43 mg/kg 48h 48h: ~100% efficacy for 35 days [4] [4]

Detailed Experimental Protocols

The data in the comparison table is derived from rigorous, standardized laboratory studies. The following workflow visualizes a typical study design.

G Typical Tick Speed-of-Kill Study Design cluster_0 Key Methodological Elements Start Start Animal Allocation & Blocking Animal Allocation & Blocking Start->Animal Allocation & Blocking Initial Infestation (Day -2) Initial Infestation (Day -2) Animal Allocation & Blocking->Initial Infestation (Day -2) Randomized Complete Block Design Randomized Complete Block Design Animal Allocation & Blocking->Randomized Complete Block Design Treatment (Day 0) Treatment (Day 0) Initial Infestation (Day -2)->Treatment (Day 0) Host-Suitability Check Host-Suitability Check Initial Infestation (Day -2)->Host-Suitability Check Post-Treatment Infestations (e.g., Days 7, 14, 21, 28, 35) Post-Treatment Infestations (e.g., Days 7, 14, 21, 28, 35) Treatment (Day 0)->Post-Treatment Infestations (e.g., Days 7, 14, 21, 28, 35) Tick Counts & Assessment Tick Counts & Assessment Post-Treatment Infestations (e.g., Days 7, 14, 21, 28, 35)->Tick Counts & Assessment Controlled Infestation (50± ticks) Controlled Infestation (50± ticks) Post-Treatment Infestations (e.g., Days 7, 14, 21, 28, 35)->Controlled Infestation (50± ticks) Data Analysis Data Analysis Tick Counts & Assessment->Data Analysis In-situ & Removal Counts (8h, 12h, 24h, 48h) In-situ & Removal Counts (8h, 12h, 24h, 48h) Tick Counts & Assessment->In-situ & Removal Counts (8h, 12h, 24h, 48h) End End Data Analysis->End Efficacy Calculation (Abbott's Formula) Efficacy Calculation (Abbott's Formula) Data Analysis->Efficacy Calculation (Abbott's Formula) Statistical Analysis (e.g., PROC MIXED) Statistical Analysis (e.g., PROC MIXED) Data Analysis->Statistical Analysis (e.g., PROC MIXED)

Key methodological details from the studies include:

  • Animals & Design: Studies typically used 16-24 purpose-bred Beagle or mixed-breed dogs. A randomized complete block design was employed, with dogs blocked by pre-treatment tick counts and randomly allocated to treatment groups within blocks to ensure balanced infestations [1] [5].
  • Infestation & Counts: Dogs were infested with 50 (±5) unfed adult Dermacentor reticulatus ticks. Live ticks were counted in situ at early time points (e.g., 8h, 12h) and removed at 24h or 48h post-treatment/re-infestation. Combing continued until no ticks were found for a set period [1] [4].
  • Analysis & Efficacy: Efficacy was determined by the percent reduction in arithmetic and geometric mean live tick counts relative to a placebo group, calculated using Abbott's formula. Statistical analysis (e.g., using PROC MIXED in SAS) was performed on transformed count data [1].

Implications for Research and Development

The data indicates that the systemic mode of action of isoxazolines like this compound provides a rapid and consistent acaricidal effect, which is critical for interrupting pathogen transmission.

  • Rapid Kill and Disease Prevention: The rapid speed of kill of this compound is directly linked to its ability to prevent the transmission of tick-borne pathogens. Studies have demonstrated that a single dose of this compound (Simparica or Simparica Trio) provides 100% efficacy in preventing the transmission of Babesia canis* by infected *Dermacentor reticulatus ticks for at least 21 to 28 days after treatment [5] [6]. This is because the feeding process required for the tick to receive a lethal dose of the systemic compound is interrupted before the 24-48 hour window typically needed for pathogen transmission [1].
  • Considerations for Compound Evaluation: When comparing compounds, note that efficacy can vary by tick species. Dermacentor reticulatus has been identified as the least susceptible species to this compound among common European ticks, making it the dose-limiting species for establishing the minimum effective dose [2]. This finding is crucial for setting robust efficacy thresholds in drug development.

References

sarolaner safety profile comparison other ectoparasiticides

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Safety Implications

Isoxazolines are ectoparasiticides that potently inhibit arthropod ligand-gated chloride channels, including those gated by glutamate (GluCl) and gamma-aminobutyric acid (GABA). This leads to neuromuscular hyperexcitation, paralysis, and death in parasites [1]. This mechanism is highly selective for invertebrates, as the targeted GluCl receptors are not present in mammals [1].

However, isoxazolines can also cross-inhibit mammalian GABA-gated chloride channels, though with much lower potency. Inhibition of GABA receptors in the mammalian central nervous system is the suspected cause of the neurologic adverse events (AEs) such as muscle tremors, ataxia, and seizures that have been reported in some dogs and cats treated with this class of drugs [2] [3] [1]. The U.S. FDA has issued a warning about these potential AEs but states that these products can be safely used in the majority of animals [3].

The diagram below illustrates this mechanism and its outcomes.

G Start Isoxazoline Administration MOA Mechanism of Action Start->MOA GluCl Inhibits Arthropod GluCl & GABA Receptors MOA->GluCl GABA Cross-inhibits Mammalian GABA Receptors MOA->GABA Effect_Arth Effects in Arthropods GluCl->Effect_Arth Effect_Mam Effects in Mammals GABA->Effect_Mam Outcome_Arth Neuromuscular Hyperexcitation Paralysis and Death Effect_Arth->Outcome_Arth Outcome_Mam Potential Neurological Adverse Events (Tremors, Ataxia, Seizures) Effect_Mam->Outcome_Mam

Comparative Mammalian GABA Receptor Inhibition Data

A pivotal 2025 study directly compared the half-maximal inhibitory concentration (IC₅₀) of four isoxazolines on various human and canine GABA receptor subtypes, providing a quantitative basis for comparing their potential to cause neurological effects [2].

The data below show that lotilaner has the lowest potential for mammalian GABA receptor inhibition, while fluralaner is the most potent inhibitor. Sarolaner and afoxolaner exhibit intermediate potency in this assay.

Table 1: In Vitro Inhibition of Human and Canine GABAA Receptors by Isoxazolines

Compound Reported IC₅₀ Range Comparative Inhibition Potential
Lotilaner >30 µM for all tested subunit combinations [2] Lowest
This compound Partial to high inhibition (specific IC₅₀ not listed) [2] Intermediate
Afoxolaner Partial to high inhibition (specific IC₅₀ not listed) [2] Intermediate
Fluralaner 1.9 – 13 µM [2] Highest

Efficacy and Speed of Kill Comparison

Efficacy and speed of kill are critical components of a product's safety profile, as rapid parasite elimination reduces the risk of disease transmission. Comparative studies show performance varies by parasite species and time after treatment.

Table 2: Comparative Speed of Kill Against Amblyomma americanum (Lone Star Tick)

Product (Active Ingredient) Efficacy at 24h post-infestation (Day 28) Key Comparative Findings
Credelio (Lotilaner) 92.3% - 97.4% [4] Most rapid and sustained speed of kill; achieved ≥90% efficacy by 24h post-infestation on days 21 and 28 [4].
Simparica Trio (this compound) 4.9% - 59.3% [5] [4] Speed of kill declined over the dosing period; took 72h to achieve ≥90% efficacy on day 35 [5].
NexGard (Afoxolaner) 0.0% - 14.9% [4] Speed of kill declined over the dosing period; did not reach 90% efficacy by 48h on day 28 [4].
Bravecto (Fluralaner) 82.4% - 99.2% [5] Faster initial and residual speed of kill compared to Simparica Trio on days 28 and 35 [5].

Detailed Experimental Protocols

For a professional assessment, the methodology behind key data is as important as the results.

1. GABA Receptor Inhibition Assay [2]

  • Objective: To compare the inhibitory effects of this compound, lotilaner, afoxolaner, and fluralaner on human and canine GABA receptors.
  • Expression System: Eleven functional human and canine GABA receptor subunit combinations were cloned and expressed in Xenopus laevis oocytes.
  • Measurement: GABA-induced chloride currents were measured using two-electrode voltage-clamp electrophysiology.
  • Analysis: Concentration-response data were generated for each isoxazoline to determine the IC₅₀ value (concentration causing half-maximal inhibition of the GABA-induced current).

2. In Vivo Tick Speed-of-Kill Study [4]

  • Design: Randomized, complete block design, investigator-masked study.
  • Animals & Allocation: Beagle dogs were ranked by tick carrying capacity and randomly allocated to treatment groups.
  • Treatment: Dogs were treated per label with Simparica Trio (this compound), NexGard (afoxolaner), Credelio (lotilaner), or left untreated.
  • Infestation and Counting: Dogs were infested with ~50 adult A. americanum ticks at set intervals. Live ticks were counted at 4, 8, 12, 24, 48, and 72 hours after treatment and after each re-infestation.
  • Analysis: Efficacy was calculated based on geometric mean live tick counts for treated groups compared to the untreated control. A linear mixed model was used for statistical comparisons.

Overall Conclusion for Professionals

For researchers and drug development professionals, the key takeaways are:

  • This compound is a highly effective ectoparasiticide. Its mammalian safety profile is consistent with the isoxazoline class, with an intermediate potential for GABA receptor inhibition based on in vitro data [2].
  • Lotilaner stands out for its favorable in vitro GABA receptor inhibition profile (lowest potency) and rapid, sustained speed of kill in vivo [2] [4].
  • Fluralaner shows the highest potency for mammalian GABA receptor inhibition in vitro [2], though its long duration of action remains a key clinical benefit.
  • Neurological AEs are a class-wide effect. The FDA advises caution when prescribing any isoxazoline to dogs with a history of seizures or neurologic disorders [3].

References

sarolaner pathogen transmission risk reduction comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Acaricidal Efficacy of Sarolaner at a Glance

Parasite Species Comparative Product Key Findings on Speed of Kill & Duration Primary Study Reference
Rhipicephalus sanguineus (Brown dog tick) Afoxolaner (NexGard) This compound provided >94% efficacy within 8h and >99% after 12h on Day 0. At 24h, this compound maintained >90% efficacy for 35 days, while afoxolaner's efficacy declined to <45% by Day 35. [1] [1]
Ixodes scapularis (Black-legged tick) Afoxolaner (NexGard) This compound provided >95% efficacy at 24h for 35 days. Afoxolaner's 24h efficacy declined to <80% from Day 21 onward. [2] [2]
Amblyomma americanum (Lone star tick) Fluralaner (Bravecto) Monthly this compound provided >70% efficacy at 24h for 90 days. From Day 42 onward, fluralaner (a 12-week product) showed ≤20% efficacy at 24h. [3] [3]
Ctenocephalides felis (Cat flea) Afoxolaner (NexGard) A single dose of this compound provided ≥98.8% efficacy within 8h of treatment and subsequent weekly re-infestations through Day 35. Significantly fewer live fleas were found on this compound-treated dogs at 8h and 12h. [4] [4]

Detailed Experimental Protocols

The comparative data in the table above were generated under controlled laboratory conditions following standardized international guidelines. Here is a summary of the core methodology common to these studies [1] [3] [2]:

  • Objective: To evaluate and compare the speed of kill of this compound against other parasiticides for at least one month after a single oral dose.
  • Study Design: Masked, randomized, negative-controlled laboratory efficacy studies.
  • Animals: Purpose-bred Beagle dogs, allocated to treatment groups based on pre-treatment parasite counts.
  • Treatment: On Day 0, dogs received a single oral dose of either placebo, this compound (Simparica at 2–4 mg/kg), or a comparative product (e.g., afoxolaner at 2.5–6.8 mg/kg or fluralaner at 25–56 mg/kg) as per label directions.
  • Parasite Infestation and Assessment: Dogs were infested with ~50 unfed adult ticks or fleas prior to treatment and then weekly for several weeks (e.g., Days 7, 14, 21, 28, 35). Live parasites were counted in situ at 8, 12, and 24 hours after treatment and after each re-infestation.
  • Statistical Analysis: Efficacy was calculated as the percent reduction in mean live parasite counts relative to the placebo group. Transformed count data were analyzed using a mixed linear model (SAS PROC MIXED), with significance set at α = 0.05.

Mechanism of Pathogen Transmission Risk Reduction

The primary value of a rapid speed of kill is to reduce the risk of transmission of tick-borne pathogens. The following diagram illustrates this protective mechanism.

G Start Tick Infests Dog and Attaches A Tick Begins Feeding (Blood Meal) Start->A B Pathogen Transmission Event A->B Time-dependent (e.g., 24-48h) C Rapid Acaricidal Action (Kills Tick) A->C this compound acts rapidly (e.g., 8-12h) End Transmission Risk Reduced C->End

The scientific rationale behind this mechanism is well-established in the literature [1] [3] [2]:

  • Critical Time Window: Many tick-borne pathogens require the tick to be attached and feeding for a period of 24 to 48 hours before successful transmission to the host occurs.
  • Intervention Point: this compound's rapid activity, often killing ticks within 8 to 12 hours of attachment, precedes this critical transmission window. This rapid kill disrupts the feeding process before pathogens can be transmitted.
  • Consistent Protection: The sustained efficacy of this compound over the entire monthly dosing interval ensures that this protective effect is consistent, reducing the risk from both existing and new infestations.

Key Considerations for Professionals

When interpreting this data for research or development purposes, please consider the following:

  • Product Class Distinction: this compound, afoxolaner, and fluralaner all belong to the isoxazoline class. While they share a similar mode of action, these studies highlight that individual compounds have distinct pharmacokinetic profiles, leading to differences in onset of action and consistency of protection throughout their respective dosing intervals [5].
  • Scope of Data: The provided comparisons are against other oral isoxazolines. A comprehensive comparative guide would also benefit from data comparing this compound with topical treatments (e.g., fipronil [6]) or other chemical classes to give a complete market overview.
  • Study Limitations: These results were generated in controlled laboratory settings. While this ensures standardized and reproducible conditions for comparing efficacy, field studies in natural environments are also valuable for confirming effectiveness under real-world conditions [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

10

Exact Mass

580.0249609 Da

Monoisotopic Mass

580.0249609 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DM113FTW7F

Drug Indication

For the treatment of tick infestations (Dermacentor reticulatus, Ixodes hexagonus, Ixodes ricinus and Rhipicephalus sanguineus). The veterinary medicinal product has immediate and persistent tick killing activity for at least 5 weeks. For the treatment of flea infestations (Ctenocephalides felis and Ctenocephalides canis). The veterinary medicinal product has immediate and persistent flea killing activity against new infestations for at least 5 weeks. The veterinary medicinal product can be used as part of a treatment strategy for the control of Flea Allergy Dermatitis (FAD). For the treatment of sarcoptic mange (Sarcoptes scabiei). For the treatment of ear mite infestations (Otodectes cynotis). For the treatment of demodicosis (Demodex canis). Fleas and ticks must attach to the host and commence feeding in order to be exposed to the active substance.
For the treatment of tick infestations (Dermacentor reticulatus, Ixodes hexagonus,Ixodes ricinus and Rhipicephalus sanguineus). The veterinary medicinal product has immediate and persistent tick killing activity for at least 5 weeks. , , For the treatment of flea infestations (Ctenocephalides felis and Ctenocephalides canis). The veterinary medicinal product has immediate and persistent flea killing activity against new infestations for at least 5 weeks. The veterinary medicinal product can be used as part of a treatment strategy for the control of Flea Allergy Dermatitis (FAD). , , For the treatment of sarcoptic mange (Sarcoptes scabiei). , , For the treatment of ear mite infestations (Otodectes cynotis). , , For the treatment of demodicosis (Demodex canis). , , Fleas and ticks must attach to the host and commence feeding in order to be exposed to the active substance. ,

Wikipedia

Sarolaner

Use Classification

Veterinary drugs -> Ectoparasiticides for systemic use -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types